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  • Product: Sodium 2-nitro-1,3-dioxopropan-2-ide
  • CAS: 34461-00-2

Core Science & Biosynthesis

Foundational

Sodium 2-nitro-1,3-dioxopropan-2-ide Hydrate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary & Introduction Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate, universally referred to in chemical literature as sodium nitromalonaldehyde monohydrate (NMA-Na) , is a highly versatile C3 building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate, universally referred to in chemical literature as sodium nitromalonaldehyde monohydrate (NMA-Na) , is a highly versatile C3 building block in organic synthesis[1]. Free nitromalonaldehyde (NMA-H) is inherently unstable and undergoes spontaneous C–C bond fission, making it impossible to isolate or store[2]. Consequently, its sodium salt (NMA-Na) is employed as a stable, bench-tractable synthetic equivalent[2].

As an essential reagent in heterocyclic chemistry, NMA-Na provides a robust bis-electrophilic scaffold. It is frequently utilized by discovery chemists and application scientists for the construction of functionalized nitro-heterocycles—including pyrimidines, pyridines, and 4-nitrophenols—which serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and specialized dyes[3][4].

Physicochemical Properties & Structural Characteristics

Understanding the physical properties of NMA-Na is critical for safe handling and effective reaction design. The compound's ionic nature renders it highly soluble in polar media, which dictates the solvent choices (typically water or ethanol) for downstream condensation reactions[2][5].

PropertyValue / Description
Chemical Name Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate
Common Synonyms Sodium nitromalonaldehyde monohydrate; Nitromalonaldehyde sodium salt
CAS Number 34461-00-2[6]
Molecular Formula C3H2NNaO4 · H2O[6]
Molecular Weight 157.06 g/mol [6]
Appearance White to pink/tan crystalline solid (needles)[5][7]
Solubility Highly soluble in water and polar organic solvents[5]
Functional Groups Enolate, Nitro, Aldehyde[3]
Storage Conditions 2-8°C, protected from light and moisture[6]
⚠️ Safety & Handling (Critical)

NMA-Na is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material[7]. High temperatures or direct sunlight can cause rapid decomposition[5]. Standard operating procedures must include the use of blast shields when scaling up, and storage must strictly adhere to cold-chain parameters (2-8°C)[6].

Synthesis Protocol: The Mucobromic Acid Route

The most reliable and high-yielding method for synthesizing NMA-Na involves the ring-opening and nitrosation of mucobromic acid[7]. This protocol is a self-validating system: visual cues (color shifts and gas evolution) accurately track the reaction's progress, ensuring the operator can verify intermediate states in real-time.

Step-by-Step Methodology:

  • Preparation of the Nitrite Solution: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of distilled water. Heat gently to ensure complete dissolution[7].

  • Addition of Mucobromic Acid: Dissolve 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol. Transfer this to a dropping funnel[7].

  • Controlled Reaction (The Critical Step): Add the mucobromic acid solution dropwise over 70–80 minutes.

    • Causality & Observation: A mildly exothermic reaction will occur, evolving slightly irritating gases (fume hood ventilation is mandatory). The solution will transition to a deep red color, indicating the successful formation of the enolate[7].

    • Temperature Control: Maintain the internal temperature strictly at 54 ± 1°C using an intermittent ice bath. Why? Temperatures exceeding 55°C accelerate the thermal decomposition of the newly formed NMA-Na, leading to darker, impure byproducts and severely reduced yields[7].

  • Crystallization: Stir for an additional 10 minutes at 54°C, then rapidly cool the mixture to 0–5°C using an ice bath. A fine, yellow precipitate will form[7].

  • Purification: Collect the crude product via vacuum filtration on a previously chilled Büchner funnel. Recrystallize by dissolving the moist cake in a boiling mixture of 400 mL 95% ethanol and 100 mL water. Filter hot to remove insoluble impurities, then cool the clear red filtrate to 0–5°C to yield pink or tan needles of pure NMA-Na (36–41% yield)[7].

NMA_Synthesis A Mucobromic Acid + Ethanol C Exothermic Reaction (Gas Evolution) A->C Dropwise addition B Sodium Nitrite (Aqueous, 54°C) B->C Stirring D Cooling to 0-5°C & Filtration C->D 10 min, then ice bath E Recrystallization (EtOH/H2O) D->E Crude yellow precipitate F Sodium Nitromalonaldehyde Monohydrate E->F Yield: 36-41%

Workflow for the synthesis of Sodium Nitromalonaldehyde Monohydrate from Mucobromic Acid.

Mechanistic Applications in Organic Synthesis

NMA-Na is a cornerstone reagent for synthesizing complex aromatic and heteroaromatic systems. Its utility stems from its behavior as a highly reactive 1,3-dialdehyde equivalent.

Synthesis of 5-Nitropyrimidines

NMA-Na readily condenses with amidines, guanidines, or ureas under basic conditions to form 5-nitropyrimidines[8].

  • Causality: The bis-electrophilic nature of the 1,3-dialdehyde equivalent in NMA-Na perfectly complements the bis-nucleophilic nitrogen centers of amidines, driving a highly favorable double-condensation cyclization[8].

  • Application: Reacting NMA-Na with 2,4-diamino-6-hydroxypyrimidine in 1% aqueous NaOH under reflux yields 2-amino-6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one, a critical scaffold for synthesizing dihydropteroate synthase (DHPS) inhibitors[8]. Furthermore, condensation with 2,4,6-triaminopyrimidine yields precursors for folic acid and chemotherapeutic agents like methotrexate[4].

Synthesis of 4-Nitrophenols

NMA-Na undergoes nucleophilic-type ring transformations when treated with ketones or 1,3-dicarbonyl compounds under basic conditions (e.g., using ethoxide or potassium hydroxide)[2][9].

  • Causality: This method allows for the preparation of 2,6-disubstituted 4-nitrophenols that are otherwise extremely difficult to synthesize via traditional Friedel-Crafts alkylation. Friedel-Crafts approaches suffer from poor regioselectivity and carbonium ion rearrangements when attempting to introduce alkyl chains longer than an ethyl group[2]. The ring transformation using NMA-Na bypasses these electrophilic aromatic substitution limitations entirely.

Synthesis of 3-Nitropyridines

By reacting NMA-Na with cyanoacetamide in the presence of a base (such as benzyltrimethylammonium hydroxide, or Triton B), researchers can efficiently synthesize 3-cyano-5-nitro-2-pyridone[1]. This provides a direct, single-step pathway to highly functionalized pyridines used extensively in drug discovery.

NMA_Reactivity NMA Sodium Nitromalonaldehyde (NMA-Na) Pyrimidines 5-Nitropyrimidines (via Amidines/Guanidines) NMA->Pyrimidines Condensation (Base) Pyridines 3-Nitropyridines (via Cyanoacetamide) NMA->Pyridines Condensation (Triton B) Phenols 4-Nitrophenols (via Ketones/Enolates) NMA->Phenols Ring Transformation

Divergent synthetic applications of NMA-Na in heterocyclic chemistry.

Conclusion

Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate remains an indispensable reagent in the modern synthetic chemist's toolkit. By strictly adhering to temperature-controlled synthesis protocols and understanding its bis-electrophilic reactivity, researchers can safely leverage NMA-Na to bypass the limitations of traditional substitution chemistry and unlock diverse chemical spaces in drug development and materials science.

References

  • Organic Syntheses. "Sodium nitromalonaldehyde monohydrate". URL:[Link]

  • ChemBK. "SODIUM NITROMALONALDEHYDE MONOHYDRATE". URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes". URL:[Link]

  • MDPI. "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations". URL:[Link]

  • American Chemical Society (ACS). "A Convenient Method for Synthesizing Modified 4-Nitrophenols". URL:[Link]

  • Wikipedia. "2,4,6-Triaminopyrimidine". URL:[Link]

Sources

Exploratory

Advanced Analytical Characterization of Substituted Nitromalonaldehyde: NMR and Mass Spectrometry Workflows

Executive Summary Substituted nitromalonaldehyde (NMA) and its derivatives are highly reactive, versatile building blocks in organic synthesis. Because the free acid form (NMA-H) is intrinsically unstable, researchers ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted nitromalonaldehyde (NMA) and its derivatives are highly reactive, versatile building blocks in organic synthesis. Because the free acid form (NMA-H) is intrinsically unstable, researchers typically utilize its sodium salt (NMA-Na) or functionalized nitroenamines as synthetic equivalents to construct complex azaheterocycles, such as pyrimidines and pyrazoles, which are critical in modern drug development [2].

However, the structural ambiguity of NMA—driven by rapid keto-enol tautomerization and strong intramolecular hydrogen bonding—presents significant analytical challenges. This whitepaper provides an authoritative, in-depth guide to resolving the structural dynamics of substituted nitromalonaldehydes using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind spectral behaviors, researchers can establish self-validating analytical protocols for these highly reactive synthons.

Structural Dynamics: Tautomerism and RAHB

The structural identity of NMA is governed by the keto-enol equilibrium. In the gas phase and in non-polar solvents, NMA exists almost exclusively in the cis-enol form. This conformation is thermodynamically stabilized by a Resonance-Assisted Hydrogen Bond (RAHB) [3].

The presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at the central alpha-carbon introduces competing electronic effects. While its electron-withdrawing nature theoretically depletes electron density from the hydrogen bond (weakening it), the steric bulk and extended π -resonance conjugation effectively force the molecule into a planar geometry, ultimately strengthening the intramolecular hydrogen bond [1].

Tautomerism Keto Keto Form (Thermodynamically Unstable) Enol Cis-Enol Form (RAHB Stabilized) Keto->Enol Proton Transfer Nitro Nitro Group Effect (Steric & Resonance) Nitro->Enol Modulates H-Bond

Fig 1: Keto-enol tautomerization of NMA stabilized by Resonance-Assisted Hydrogen Bonding (RAHB).

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the premier technique for elucidating the tautomeric state of NMA derivatives. The causality of the observed chemical shifts is directly linked to the RAHB and the deshielding cone of the nitro group.

In 1H NMR, the enolic proton involved in the RAHB is highly deshielded, typically resonating far downfield (between 13.5 and 14.5 ppm) [1]. The aldehydic protons, depending on the rate of exchange, may appear as a time-averaged singlet or distinct signals if the symmetry is broken by asymmetric substitution.

Quantitative NMR Data Summary
NucleusChemical Shift ( δ , ppm)MultiplicityAssignmentCausality / Environmental Dependency
1H ~13.75Singlet (broad)Enol −OH Highly deshielded due to strong RAHB. Broadens with protic solvent exchange[1].
1H ~9.50SingletAldehydic −CH Symmetrical in fast exchange; deshielded by adjacent nitro and carbonyl groups.
13C ~180.0 - 185.0SingletCarbonyl/Enol C−O Averaged signal in fast exchange; represents deshielded sp2 hybridized carbon.
13C ~125.0 - 130.0SingletCentral C−NO2​ Alpha carbon bearing the nitro group; strongly electron-withdrawn.
Protocol 1: NMR Sample Preparation and Acquisition for Tautomeric Resolution

A self-validating protocol for NMR requires avoiding protic or highly polar aprotic solvents (like DMSO- d6​ ) that can disrupt the intramolecular hydrogen bond and shift the equilibrium toward the keto form [3].

  • Sample Preparation : Dissolve ~10 mg of the substituted NMA derivative in 0.6 mL of anhydrous CDCl3​ . The non-polar nature of CDCl3​ preserves the cis-enol tautomer and the RAHB.

  • Temperature Control : Set the NMR probe temperature to 298 K. To observe the kinetics of tautomerization, perform Variable Temperature (VT) NMR from 250 K to 320 K.

  • Acquisition Parameters ( 1H ) : Use a standard 1D pulse sequence with a relaxation delay ( D1​ ) of 2-3 seconds to allow full relaxation of the broad enol proton signal. Set the spectral width to at least 16 ppm to capture the highly deshielded enol proton.

  • Validation : Confirm the presence of the RAHB by adding a trace amount of D2​O to the NMR tube. The enol proton signal (~13.75 ppm) should disappear due to rapid H/D exchange, confirming its identity as an exchangeable proton [1].

Mass Spectrometry (MS) and Fragmentation Kinetics

Mass spectrometry provides complementary structural validation by identifying the exact mass and characteristic fragmentation patterns of NMA derivatives. Because the central carbon of NMA is highly acidic (due to the electron-withdrawing nitro group), NMA readily forms a stable deprotonated anion ( [M−H]− ). Therefore, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice for characterizing these compounds [4].

Fragmentation Pathways

Upon collision-induced dissociation (CID), the [M−H]− parent ion (m/z 116 for unsubstituted NMA) undergoes highly predictable neutral losses. The primary fragmentation pathway involves the loss of the nitro group ( −NO2​ , 46 Da) or the loss of water ( −H2​O , 18 Da) from the enol form. Subsequent fragmentation often involves the loss of carbon monoxide ( −CO , 28 Da).

MS_Frag Parent Parent Ion [M-H]- m/z 116 (NMA) LossNO2 Loss of NO2 (46 Da) m/z 70 Parent->LossNO2 -NO2 LossH2O Loss of H2O (18 Da) m/z 98 Parent->LossH2O -H2O LossCO Loss of CO (28 Da) m/z 42 LossNO2->LossCO -CO

Fig 2: Primary mass spectrometry fragmentation pathways of the nitromalonaldehyde parent ion.

Quantitative MS Data Summary
Ion Speciesm/z (approx)Ionization ModeStructural Significance
[M−H]− 116.0ESI (-)Deprotonated parent ion of NMA. Highly stable due to charge delocalization.
[M−H−NO2​]− 70.0ESI (-) / MS2Diagnostic loss of the nitro group (46 Da).
[M−H−H2​O]− 98.0ESI (-) / MS2Loss of water (18 Da) from the enol form.
[M−H−HNO2​]− 69.0ESI (-) / MS2Concerted loss of nitrous acid (47 Da).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Workflow
  • Sample Preparation : Prepare a 1-10 μM solution of the NMA derivative in a 50:50 mixture of LC-MS grade Methanol and Water. Avoid acidic modifiers (like Formic Acid) to promote the formation of the [M−H]− anion.

  • Ionization : Introduce the sample via direct infusion into an ESI-TOF or Orbitrap mass spectrometer operating in negative ion mode. Set the capillary voltage to ~2.5-3.0 kV to minimize in-source fragmentation.

  • MS/MS Acquisition : Isolate the parent ion with a narrow isolation window (1.0 m/z) and apply normalized collision energy (NCE) starting at 15-20 eV. Gradually increase to 35 eV to map the complete fragmentation tree (loss of NO2​ , H2​O , and CO ).

  • Validation : Confirm the elemental composition of the parent and fragment ions by calculating the exact mass with a mass error tolerance of < 5 ppm.

Integrated Analytical Workflow

The combination of NMR and HRMS provides a robust, self-validating system for characterizing substituted nitromalonaldehydes before they are deployed in complex synthetic pathways.

Workflow Prep Sample Prep (Anhydrous Solvent) NMR NMR Acquisition (1H, 13C, 15N) Prep->NMR MS HRMS Analysis (ESI-TOF) Prep->MS Data Data Synthesis (Structural Validation) NMR->Data MS->Data

Fig 3: Integrated analytical workflow for the structural validation of NMA derivatives.

References

  • Intramolecular hydrogen bonding in 2-nitromalonaldehyde: Infrared spectrum and quantum chemical calculations. Journal of Molecular Structure (via Academia.edu).
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
  • Computational Studies on Keto-Enol Tautomerism of Mesoxaldehyde... SCIRP.
  • Synthesis and characterisation of nitroazoles, azidonitroazoles... White Rose eTheses Online.
Foundational

Stability and Decomposition Dynamics of Sodium 2-nitro-1,3-dioxopropan-2-ide: A Comprehensive Technical Guide

Executive Summary Sodium 2-nitro-1,3-dioxopropan-2-ide, widely known as sodium nitromalonaldehyde (NMA-Na) or sodium 2-nitro-1,3-propanedialate, is a critical C3 building block in organic synthesis. It is predominantly u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-nitro-1,3-dioxopropan-2-ide, widely known as sodium nitromalonaldehyde (NMA-Na) or sodium 2-nitro-1,3-propanedialate, is a critical C3 building block in organic synthesis. It is predominantly utilized in the construction of complex nitro-heterocycles, including pyrimidines, pyrazoles, and isoxazoles. Because the free acid form—nitromalonaldehyde (NMA-H)—is highly unstable and cannot be isolated, the sodium salt serves as the mandatory synthetic equivalent 1. This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation mechanisms, and handling protocols for NMA-Na, designed for researchers and drug development professionals requiring rigorous mechanistic understanding.

Structural Thermodynamics and Resonance Stabilization

The core causality behind the stark stability difference between NMA-H and NMA-Na lies in their electronic distribution. The free acid (NMA-H) is highly susceptible to rapid retro-aldol-like cleavage and decarboxylation due to the intense electron-withdrawing nature of the nitro group positioned between two highly electrophilic carbonyl carbons.

Conversely, NMA-Na exists as a highly delocalized enolate. The negative charge is distributed across the two oxygen atoms of the dialdehyde and the nitro group, creating a heavily conjugated system. This resonance stabilization energy effectively raises the activation barrier for spontaneous cleavage. However, NMA-Na is not unconditionally stable; it is known to be impact-sensitive and can harbor explosive impurities if not synthesized and stored under strict controls 2.

Physicochemical and Stability Profile

To facilitate rapid experimental design, the quantitative and qualitative stability metrics of NMA-Na are summarized below:

ParameterValue / CharacteristicMechanistic Implication
Chemical Formula C3H2NNaO4 (Anhydrous) / C3H4NNaO5 (Monohydrate)The monohydrate is the most commonly isolated and stable form.
Molecular Weight 161.05 g/mol (Monohydrate)Critical for precise stoichiometric calculations in MCRs.
Tautomeric State Enolate dominance in polar aprotic mediaNMR spectra in DMSO-d6 show predominantly the enol form, while D2O favors the keto form 3.
Thermal Stability Decomposes at elevated temperatures (>100°C)Exothermic decomposition requires low-temperature storage.
Oxidative Stability High degradation rate in basic aqueous mediaAtmospheric oxygen rapidly cleaves the C-C bonds in basic solutions.
Storage Requirements Desiccated (e.g., over CaCl2), <4°C, DarkPrevents photolytic breakdown and moisture-induced hydrolysis 4.

Mechanisms of Degradation

Understanding the specific pathways through which NMA-Na degrades is critical for preventing yield loss during complex multi-step syntheses.

Oxidative Degradation in Basic Media

While NMA-Na displays high stability in its lyophilized solid state, it undergoes severe oxidative degradation when dissolved in basic solutions exposed to atmospheric oxygen 3. The base deprotonates any residual hydrates, increasing the electron density on the carbon backbone. Molecular oxygen acts as a radical initiator, leading to the oxidative cleavage of the C-C bonds, yielding smaller, non-reactive fragments such as oxalic acid and nitrite derivatives.

Thermal and Photolytic Cleavage

Under high thermal stress or prolonged exposure to UV radiation, the resonance stabilization is overcome. The molecule undergoes homolytic or heterolytic cleavage, releasing nitrogen oxides (NOx) and carbon oxides. Because of its impact-sensitive nature, thermal runaway must be strictly avoided during isolation and drying phases.

degradation NMA_Na Sodium Nitromalonaldehyde (Stable Synthon) NMA_H Nitromalonaldehyde (Free Acid) (Highly Unstable) NMA_Na->NMA_H Acidification Oxidation Oxidative Degradation (O2, Basic Media) NMA_Na->Oxidation Base + O2 Thermal Thermal/Photo Cleavage (>100°C or UV) NMA_Na->Thermal Heat / Light Products1 Small Organic Acids (e.g., Oxalic Acid) NMA_H->Products1 Rapid Cleavage Oxidation->Products1 Products2 Nitro-fragments & Carbon Oxides Thermal->Products2

Figure 1: Degradation pathways of Sodium 2-nitro-1,3-dioxopropan-2-ide under various conditions.

Experimental Workflows & Protocols

To ensure reproducibility and high-fidelity results, the following protocols are designed as self-validating systems. Every step includes an in-process control to mitigate the specific degradation mechanisms outlined above.

Protocol 1: Controlled Synthesis and Isolation of NMA-Na

This methodology utilizes the mucobromic acid route, which is the gold standard for generating high-purity NMA-Na while avoiding the accumulation of explosive impurities 3.

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve 30 g of Sodium nitrite (NaNO2) in 30 mL of deionized water in a three-necked round-bottomed flask. Equip the flask with a thermometer, dropping funnel, and a gas exhaust tube.

  • Controlled Addition: Warm the mixture slightly to ensure complete dissolution of NaNO2. Prepare a solution of 30 g mucobromic acid in 30 mL of ethanol. Slowly add the mucobromic acid solution dropwise over a period of exactly 1 hour.

    • Causality Check: Slow addition prevents localized thermal spikes (exotherms) that would trigger premature thermal cleavage of the forming NMA-Na.

  • Thermal Quenching: After 15 minutes of post-addition stirring, immediately cool the reaction mixture to 0°C using an ice-water bath. This forces the precipitation of the product while halting any secondary degradation reactions.

  • Isolation: Filter the precipitating solid rapidly. Wash the filter cake with small, cold portions of ethanol to remove unreacted mucobromic acid and highly soluble impurities.

  • Drying and Storage: Dry the product under high vacuum at room temperature (do not apply heat). Store the resulting white solid (NMA-Na monohydrate) in an amber vial over CaCl2 at 4°C.

Protocol 2: Self-Validating Stability Profiling

Before deploying stored NMA-Na in critical drug discovery syntheses, its integrity must be validated.

Step-by-Step Methodology:

  • NMR Tautomeric Profiling: Dissolve a 5 mg aliquot of the stored NMA-Na in DMSO-d6. Perform 1H and 13C NMR.

    • Validation: A pure, stable sample will show a predominant enol form (e.g., a sharp singlet around 9.72 ppm in 1H NMR for the CHO protons) 3. The appearance of multiplet peaks indicates oxidative degradation into smaller acid fragments.

  • Differential Scanning Calorimetry (DSC): Load 2-3 mg of the solid into an aluminum crucible. Run a temperature sweep from 25°C to 200°C at a rate of 5°C/min under a nitrogen purge.

    • Validation: Record the onset temperature of the exothermic peak. A shift to a lower onset temperature compared to a freshly synthesized baseline indicates the presence of auto-catalytic degradation byproducts or trapped moisture.

workflow Step1 Synthesis (Mucobromic Acid + NaNO2) Step2 Precipitation (Ethanol/Water, 0°C) Step1->Step2 pH & Temp Control Step3 Lyophilization (Vacuum Drying) Step2->Step3 Cold Filtration Step4 Storage (Over CaCl2, Dark) Step3->Step4 Moisture Exclusion Step5 Stability Profiling (DSC & NMR) Step4->Step5 Aliquot Sampling

Figure 2: Self-validating workflow for the synthesis, isolation, and stability profiling of NMA-Na.

References

  • Nishiwaki, N., Ogihara, T., Takami, T., & Ariga, M. (2004). New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media. ACS. Available at:[Link]

  • Nishiwaki, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Available at:[Link]

  • RSC Publishing. (2014). Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry. Available at:[Link]

  • ChemBK. (2024). SODIUM NITROMALONALDEHYDE MONOHYDRATE - Properties and Safety. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Bronopol from Nitromethane and Formaldehyde

This in-depth technical guide provides a comprehensive overview of the synthesis of Bronopol (2-bromo-2-nitro-1,3-propanediol) from nitromethane and formaldehyde. Designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of Bronopol (2-bromo-2-nitro-1,3-propanediol) from nitromethane and formaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, step-by-step experimental protocols, purification techniques, and critical safety considerations.

Introduction to Bronopol

Bronopol is an organic compound with broad-spectrum antimicrobial properties, first synthesized in 1897.[1] It is widely utilized as a preservative in a variety of commercial and industrial applications, including pharmaceuticals, cosmetics, personal care products, and water treatment systems.[2] Its efficacy against a wide range of bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, has made it a popular choice for preventing microbial contamination and extending the shelf life of numerous products.

This guide focuses on the most common industrial synthesis route, which involves the hydroxymethylation of nitromethane followed by bromination. This method is favored for its operational simplicity and cost-effectiveness.[3]

The Chemical Pathway: Mechanism and Rationale

The synthesis of Bronopol from nitromethane and formaldehyde is a two-step process that first involves a base-catalyzed nitroaldol addition (Henry reaction), followed by a bromination step.

Step 1: Hydroxymethylation of Nitromethane (Henry Reaction)

The initial step is the reaction of nitromethane with two equivalents of formaldehyde in the presence of a base catalyst. This is a classic Henry reaction, where the acidic α-proton of the nitroalkane is abstracted by a base to form a resonance-stabilized nitronate anion.[4][5] This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde. The reaction proceeds twice to yield 2-nitro-1,3-propanediol.

The choice of base is critical. Strong bases like sodium hydroxide or calcium hydroxide are commonly used.[6] The reaction is typically carried out at low temperatures to minimize the formation of byproducts, such as tris(hydroxymethyl)nitromethane.[7]

Step 2: Bromination of 2-nitro-1,3-propanediol

The intermediate, 2-nitro-1,3-propanediol, is then brominated, typically in situ. The reaction mixture is made alkaline, which facilitates the deprotonation of the remaining acidic proton on the carbon atom bearing the nitro group, forming a nitronate salt. This salt is then treated with a brominating agent, such as elemental bromine or a bromine-containing compound like bromine chloride, to yield Bronopol.[3][6] The temperature must be carefully controlled during bromination to prevent side reactions and degradation of the product.[8]

The overall reaction scheme can be summarized as follows:

CH₃NO₂ + 2CH₂O → (HOCH₂)₂CHNO₂ (HOCH₂)₂CHNO₂ + NaOH → [(HOCH₂)₂C=NO₂]Na + H₂O [(HOCH₂)₂C=NO₂]Na + Br₂ → (HOCH₂)₂C(Br)NO₂ + NaBr[6]

Below is a diagram illustrating the reaction mechanism.

ReactionMechanism cluster_step1 Step 1: Hydroxymethylation (Henry Reaction) cluster_step2 Step 2: Bromination Nitromethane Nitromethane (CH₃NO₂) Nitronate Nitronate Anion Nitromethane->Nitronate + Base Formaldehyde1 Formaldehyde (CH₂O) Base Base (e.g., NaOH) Intermediate1 2-Nitroethanol Nitronate->Intermediate1 + Formaldehyde Intermediate2 2-Nitro-1,3-propanediol Intermediate1->Intermediate2 + Formaldehyde + Base Formaldehyde2 Formaldehyde (CH₂O) Intermediate2_node 2-Nitro-1,3-propanediol Nitronate_Salt Nitronate Salt Intermediate2_node->Nitronate_Salt + Base Base2 Base (e.g., NaOH) Bronopol Bronopol (2-Bromo-2-nitro-1,3-propanediol) Nitronate_Salt->Bronopol + Bromine Bromine Bromine (Br₂)

Caption: Reaction mechanism for Bronopol synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Bronopol in a laboratory setting.

Materials and Reagents
Material/ReagentFormulaMolar Mass ( g/mol )Purity
NitromethaneCH₃NO₂61.04≥98%
Formaldehyde solutionCH₂O30.0337% in H₂O
Sodium HydroxideNaOH40.00≥97%
BromineBr₂159.81≥99.5%
DichloroethaneC₂H₄Cl₂98.96ACS grade
Ether (diethyl ether)(C₂H₅)₂O74.12ACS grade
MethanolCH₃OH32.04ACS grade
DichloromethaneCH₂Cl₂84.93ACS grade
Silica GelSiO₂60.0860-120 mesh
Synthesis Procedure

The following workflow diagram outlines the key stages of the synthesis process.

ExperimentalWorkflow start Start reagents Prepare Reagents: Nitromethane, Formaldehyde, NaOH, Bromine start->reagents hydroxymethylation Hydroxymethylation Reaction (Condensation) reagents->hydroxymethylation Controlled Temperature bromination Bromination Reaction hydroxymethylation->bromination In-situ extraction Product Extraction bromination->extraction Separate organic layer purification Purification extraction->purification Recrystallization/ Column Chromatography drying Drying purification->drying Vacuum analysis Analysis (HPLC, Melting Point) drying->analysis end End analysis->end

Caption: Experimental workflow for Bronopol synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add nitromethane (e.g., 0.80 mol), 37% formaldehyde solution (e.g., 130.0 g), methanol (e.g., 64.0 g), and deionized water (e.g., 80.0 g).[9]

  • Cooling: Cool the mixture to below 4°C using an ice-salt bath with continuous stirring.[9]

  • Hydroxymethylation (Condensation): Slowly add a 40% sodium hydroxide solution (e.g., 0.15 mol) dropwise to the reaction mixture, maintaining the temperature between 4-10°C.[9] After the addition is complete, continue stirring for 10 minutes to ensure the completion of the condensation reaction.[9]

  • Neutralization: Add additional 40% sodium hydroxide solution (e.g., 0.65 mol) dropwise, keeping the temperature between 4-20°C. The reaction is complete when the temperature no longer rises.[9]

  • Bromination: Cool the reaction mixture to below -4°C. Slowly add bromine (e.g., 0.42 mol) dropwise, maintaining the temperature between -4°C and 0°C.[9]

  • Crude Product Isolation: Once the reaction is complete (indicated by a color change from milky white to dark brown and then to light yellow), the crude product can be obtained by reduced pressure distillation to remove the solvent.[3]

  • Extraction and Purification:

    • Solvent Extraction: The aqueous layer of the reaction mixture can be extracted with ether to recover more of the product.[6] The ether is then evaporated to yield the crude product.[6]

    • Recrystallization: The crude Bronopol can be recrystallized from water or ether to improve its purity.[3][6]

    • Column Chromatography: For higher purity, the crude product can be dissolved in a mixture of methanol and dichloromethane (e.g., 1:20 ratio) and purified using a silica gel column.[3]

Product Analysis and Quality Control

The purity of the synthesized Bronopol should be assessed to ensure it meets the required specifications.

Analytical TechniquePurposeTypical Results
High-Performance Liquid Chromatography (HPLC) To determine the purity and assay of Bronopol.[3][7]Purity of >99% can be achieved with proper purification.[7]
Melting Point To confirm the identity and purity of the product.The melting point of pure Bronopol is approximately 130°C.[8]

Safety and Hazard Management

The synthesis of Bronopol involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Nitromethane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.[6][7]

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[10]

  • Bromine: Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.

Essential Safety Precautions:

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep flammable liquids away from ignition sources.

  • Have appropriate spill kits and emergency procedures in place.

Conclusion

The synthesis of Bronopol from nitromethane and formaldehyde via a Henry reaction followed by bromination is a well-established and efficient method. Careful control of reaction parameters, particularly temperature, is crucial for maximizing yield and purity while minimizing byproduct formation. Rigorous purification and adherence to strict safety protocols are essential for obtaining a high-quality product suitable for its intended applications.

References

  • Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009107133A1 - A process for the preparation of bronopol.
  • Nanjing Chemical Material Corp. (n.d.). The Preparation Method of Bronopol. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Bronopol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Procurement Resource. (2026). Bronopol Production Cost Analysis Reports 2026. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BRONOPOL. Retrieved from [Link]

  • Eureka | Patsnap. (2008, June 18). Improved method for synthesizing bronopol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

  • PENTA s.r.o. (2025, March 17). Nitromethane - SAFETY DATA SHEET. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). NITROMETHANE 98% - (For Synthesis) MSDS CAS. Retrieved from [Link]

  • Redox. (2021, March 23). Safety Data Sheet FORMALDEHYDE Revision 5. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BNPD (BRONOPOL). Retrieved from [Link]

  • Slate. (2025, April 24). What is Bronopol? Cosmetic usage, alternatives, and regulatory insights. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850226B - Method for synthesizing and preparing bronopol by one step.
  • Google Patents. (n.d.). US20110065964A1 - Process For The Preparation Of Bronopol.
  • Google Patents. (n.d.). US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Google Patents. (n.d.). CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
  • PrepChem.com. (n.d.). Synthesis of bronopol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0349217A2 - Novel process for the preparation of bronopol.
  • Cosmetic Ingredient Review. (2025, June 9). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Validated RP-HPLC Method for Simultaneous Estimation of Bronopol in Lactulose Solution USP. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 16). Development and validation of an analytical method for determination of bronopol and kathon preservative in milk. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Sodium 2-Nitro-1,3-Dioxopropan-2-Ide: A Comprehensive Guide to Handling, Synthesis, and Application in Heterocyclic Drug Discovery

Executive Summary Sodium 2-nitro-1,3-dioxopropan-2-ide, commonly referred to as Sodium Nitromalonaldehyde (Na-NMA) monohydrate , is a highly versatile, bifunctional building block in advanced organic synthesis[1]. Featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-nitro-1,3-dioxopropan-2-ide, commonly referred to as Sodium Nitromalonaldehyde (Na-NMA) monohydrate , is a highly versatile, bifunctional building block in advanced organic synthesis[1]. Featuring both a strongly electron-withdrawing nitro group and two highly electrophilic aldehyde functionalities, it serves as a premier 1,3-dielectrophile. As a Senior Application Scientist, I frequently utilize Na-NMA for the rapid assembly of complex heterocycles—including pyrimidines, pteridines, pyrroles, and pyrazoles—which are foundational scaffolds in pharmaceutical drug development[2][3].

This application note provides a deep dive into the physicochemical dynamics, rigorous safety protocols, and field-proven step-by-step methodologies for utilizing Na-NMA in the laboratory.

Physicochemical Profile & Mechanistic Rationale

Why the Sodium Salt?

Neutral nitromalonaldehyde is notoriously unstable and difficult to isolate, often degrading rapidly under ambient conditions. By utilizing the sodium enolate (sodium 2-nitro-1,3-dioxopropan-2-ide), the molecule is stabilized via charge delocalization across the oxygen-carbon-carbon-carbon-oxygen backbone[4]. This ionic nature renders it highly soluble in polar solvents (water, ethanol) and transforms it into a stable, handleable synthetic equivalent for nucleophilic condensation reactions[1][5].

Quantitative Data: Physicochemical Properties

Table 1: Key properties of Na-NMA Monohydrate

PropertyValue / Description
IUPAC Name Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate
CAS Number 34461-00-2[1]
Molecular Formula C3H2NNaO4 · H2O[5]
Molar Mass 157.06 g/mol (Monohydrate)
Appearance Pink to tan crystalline needles[6]
Melting Point 120–124 °C (Decomposes)[5]
Solubility Soluble in water and polar organic solvents[5]
Reactivity Profile 1,3-Dielectrophile; Push-pull alkene precursor[3]

Critical Safety & Handling Directives

Na-NMA is not a standard benchtop reagent; it requires rigorous safety oversight due to its energetic properties.

  • Impact and Thermal Sensitivity: The dry sodium salt possesses high lattice energy. The proximity of the nitro group to the electron-rich enolate creates a localized redox potential. Friction, impact, or temperatures exceeding 120 °C can trigger rapid, potentially explosive decarboxylative decomposition[6]. Always handle with non-sparking spatulas behind a blast shield.

  • Toxic Gas Evolution During Synthesis: The synthesis of Na-NMA from mucobromic acid and sodium nitrite generates nitrogen oxides (NOx) and trace amounts of highly toxic hydrogen cyanide (HCN)[4]. All synthetic steps must be performed in a high-velocity fume hood.

  • Storage: Store at 2–8 °C in a dark, tightly sealed container to prevent photolytic and thermal degradation[5].

Standard Operating Procedures (SOPs)

SOP 1: Synthesis of Sodium Nitromalonaldehyde Monohydrate

Causality & Logic: The temperature is meticulously maintained at 54 ± 1 °C. Deviation above this threshold accelerates the thermal decomposition of the newly formed nitromalonaldehyde, leading to dark, impure byproducts. Conversely, lower temperatures stall the condensation of mucobromic acid with nitrite[6].

Materials:

  • Sodium nitrite (NaNO2): 258 g (3.74 moles)

  • Mucobromic acid: 258 g (1.0 mole)

  • 95% Ethanol and Deionized Water

Step-by-Step Protocol:

  • Preparation: In a 2-L three-necked round-bottomed flask equipped with a thermometer, dropping funnel, mechanical stirrer, and a gas vent routed to a scrubber, dissolve 258 g of NaNO2 in 250 mL of water[6].

  • Addition: Dissolve 258 g of mucobromic acid in 250 mL of warm 95% ethanol. Add this solution dropwise to the flask over 70–80 minutes[6].

  • Thermal Control (Critical): An exothermic reaction will occur. Maintain the internal temperature strictly at 54 ± 1 °C using intermittent ice bath applications.

    • Self-Validating QC Check: The solution must turn deep red, and gas evolution should be visible. If gas evolution ceases, verify the temperature has not dropped below 53 °C[6].

  • Maturation & Cooling: Stir for an additional 10 minutes at 54 °C, then rapidly cool the mixture to 0–5 °C using an ice bath[6].

  • Isolation: Collect the fine yellow precipitate via vacuum filtration on a pre-chilled Büchner funnel[6].

  • Recrystallization: Transfer the crude cake to a 1-L flask. Heat to boiling with a mixture of 400 mL 95% ethanol and 100 mL water. Filter hot to remove insoluble impurities, then cool the clear red filtrate to 0–5 °C[6].

  • Drying: Collect the recrystallized pink/tan needles and dry in air at room temperature. Yield: 57–65 g (36–41%)[6].

Workflow N1 Mucobromic Acid + NaNO2 (3.74 eq) N3 Controlled Condensation (54 ± 1 °C, 70-80 min) N1->N3 N2 Solvent System (95% EtOH / H2O) N2->N3 N4 Ice Bath Cooling (0-5 °C) & Filtration N3->N4 Vent Toxic Gases (HCN, NOx) N5 Hot Recrystallization (EtOH / H2O) N4->N5 N6 Na-NMA Monohydrate (Pink/Tan Needles) N5->N6 Yield: 36-41%

Caption: Workflow for the synthesis of Sodium Nitromalonaldehyde Monohydrate.

SOP 2: Synthesis of Formylnitroenamines (Push-Pull Alkenes)

Causality & Logic: Na-NMA reacts with equimolar primary amines to form nitroenamines. These are classic "push-pull" alkenes where the electron-donating amine pushes electron density toward the electron-withdrawing nitro group, creating highly stable, versatile intermediates for further polyfunctionalization[3].

Step-by-Step Protocol:

  • Suspend 1.0 eq of Na-NMA in anhydrous methanol.

  • Add 1.0 eq of a primary amine (e.g., propylamine or tert-butylamine) dropwise at room temperature[3].

  • Reflux the mixture for 3 hours.

    • Self-Validating QC Check: Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the highly polar Na-NMA spot indicates reaction completion.

  • Concentrate under reduced pressure to yield the formylnitroenamine quantitatively[3].

SOP 3: Assembly of 5-Deaza Pterin Rings (DHPS Inhibitors)

Causality & Logic: To mimic the transition state of dihydropteroate synthase (DHPS), a stable 5-deaza pterin ring is required. Na-NMA acts as the perfect bidentate electrophile to condense with 2,4-diamino-6-hydroxypyrimidine[2].

Step-by-Step Protocol:

  • Dissolve 2,4-diamino-6-hydroxypyrimidine in 1N aqueous NaOH.

  • Add a freshly prepared solution of Na-NMA (unstable in prolonged aqueous storage; use immediately)[2].

  • Stir at room temperature for 12 hours.

  • Acidify the solution to pH ~1 using HCl to precipitate the free amide[2].

  • Purify via preparative HPLC (0.1% TFA in water/acetonitrile) to isolate the 6-nitro-5-deaza pterin core[2].

Quantitative Yield Analysis

Table 2: Comparative Yields of Na-NMA Mediated Syntheses

Target Compound ClassReagents / NucleophileConditionsTypical Yield
Na-NMA Monohydrate Mucobromic acid, NaNO254 °C, H2O/EtOH36–41%[6]
Formylnitroenamines Primary Amines (e.g., PrNH2)Reflux, MeOH, 3h79–98%[3]
5-Deaza Pterin Rings 2,4-Diamino-6-hydroxypyrimidineNaOH (aq), RT, 12h27–56%[2]
4-Nitrophenols Ketones (e.g., Acetone)NaOH (aq), 4 °C, 6 days40–50%[7]

Mechanistic Visualizations

The formation of heterocycles from Na-NMA relies on a sequential nucleophilic addition-elimination mechanism. The initial attack forms a hydrazone or imine intermediate, followed by an intramolecular cyclization driven by the thermodynamics of aromatization (loss of water).

Mechanism M1 Na-NMA (1,3-Dielectrophile) M3 Nucleophilic Attack (Intermediate Hydrazone) M1->M3 M2 Bidentate Nucleophile (e.g., Hydrazine) M2->M3 M4 Intramolecular Cyclization (- H2O) M3->M4 Push-Pull Dynamics M5 Nitropyrazole Derivative M4->M5

Caption: Mechanistic pathway of Na-NMA reacting with bidentate nucleophiles.

References

  • 6 - Organic Syntheses, orgsyn.org 2.2 - National Institutes of Health (PMC), nih.gov

  • 3 - Oxford University Press, oup.com 4.7 - Diva Portal, diva-portal.org 5.4 - RSC Publishing, rsc.org

  • 5 - ChemBK, chembk.com 7.1 - CymitQuimica, cymitquimica.com

Sources

Application

Application Note: Sodium 2-Nitro-1,3-Dioxopropan-2-Ide in Heterocyclic Synthesis

Executive Summary Sodium 2-nitro-1,3-dioxopropan-2-ide, widely known as sodium nitromalonaldehyde (NMA-Na), is a highly versatile C3N building block utilized extensively in organic synthesis and drug development. This ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-nitro-1,3-dioxopropan-2-ide, widely known as sodium nitromalonaldehyde (NMA-Na), is a highly versatile C3N building block utilized extensively in organic synthesis and drug development. This application note provides an authoritative guide on the mechanistic causality, quantitative reaction profiles, and validated experimental protocols for utilizing NMA-Na in the synthesis of complex nitro-heterocycles, including pyrimidines, pyrazoles, and pyridines.

Chemical Properties & Mechanistic Causality

Nitromalonaldehyde (NMA-H) in its free acid form is a highly desirable C3 synthon for constructing nitro compounds; however, it is notoriously unstable in aqueous solutions, readily undergoing hydrolysis accompanied by C-C bond fission 1. To circumvent this degradation, its sodium salt, NMA-Na, is employed as a stable and highly reactive synthetic equivalent 1.

Mechanistically, NMA-Na functions as a 1,3-dielectrophile. The central nitro group exerts a profound electron-withdrawing effect, stabilizing the enolate form and creating a highly reactive "push-pull" alkene system 1. When exposed to dinucleophiles, a cascade reaction is initiated:

  • Initial Attack: The first nucleophilic attack occurs at one of the formyl carbons, followed by dehydration to yield an intermediate enamine.

  • Cyclization: A subsequent intramolecular nucleophilic attack at the second formyl carbon drives ring closure. This step is thermodynamically propelled by the aromatization of the resulting heterocycle.

G NMA Sodium 2-nitro-1,3- dioxopropan-2-ide (NMA-Na) Hydrazine Hydrazines (NH2-NHR) NMA->Hydrazine Amidine Amidines / Ureas (NH2-C(R)=NH) NMA->Amidine Cyano Cyanoacetamide (CH2(CN)CONH2) NMA->Cyano Pyrazole 4-Nitropyrazoles Hydrazine->Pyrazole Pyrimidine 5-Nitropyrimidines Amidine->Pyrimidine Pyridine 3-Nitropyridines Cyano->Pyridine

Caption: Reaction pathways of NMA-Na with dinucleophiles to form nitro-heterocycles.

Quantitative Reaction Profiles

The following table summarizes the quantitative data and optimal conditions for synthesizing various heterocyclic scaffolds using NMA-Na.

DinucleophileReaction ConditionsMajor ProductTypical YieldRef
HydrazinesMild acid (AcOH) or H₂O, RT to 90 °C4-Nitropyrazoles70–90%1
Amidines / UreasAqueous base (1% NaOH), Reflux 1 h5-Nitropyrimidines50–85%2
5-AminopyrazolesAcOH or H₂O, 90 °C, 2–16 hPyrazolo[1,5-a]pyrimidines38–94%3, [[4]]()
CyanoacetamideTriton B, Reflux3-Cyano-5-nitro-2-pyridone60–80%1

Validated Experimental Protocols

Workflow Step1 1. Dissolve NMA-Na & Amidine in Aq. Base Step2 2. Reflux (1-2 h) at 90-100 °C Step1->Step2 Step3 3. Cool to 50 °C & Acidify (HCl/AcOH) Step2->Step3 Step4 4. Precipitate Collection & Washing Step3->Step4 Step5 5. Recrystallization (e.g., EtOH or Aq. HCl) Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing 5-nitropyrimidines using NMA-Na.

Protocol 1: Synthesis of 5-Nitropyrimidines via Amidine Condensation

This protocol details the condensation of NMA-Na with pyrimidine-based amidines (e.g., 2,4-diamino-6-hydroxypyrimidine) to yield fused 6-nitro-5-deazapterin derivatives, which are critical precursors for enzyme inhibitors [[2]]().

Causality & Design: The use of an aqueous base (NaOH) is a deliberate choice to deprotonate the amidine precursor, maximizing its nucleophilicity for the initial attack on the NMA-Na formyl carbon. The subsequent rapid acidification step is required to neutralize the sodium salt of the newly formed nitro-heterocycle, drastically reducing its aqueous solubility and forcing precipitation 2.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of the amidine derivative (~45.8 mmol) and 1.0 equivalent of NMA-Na monohydrate.

  • Solvent Addition: Suspend the solid mixture in 1% aqueous NaOH (approx. 1 mL per mmol of reactant).

  • Reflux: Heat the mixture to a vigorous reflux for 1 hour.

    • Self-Validation Check: The reaction mixture should transition to a deep yellow/orange solution. TLC (Eluent: DCM/MeOH 9:1) should confirm the complete consumption of the starting amidine.

  • Precipitation: Cool the reaction mixture to 50 °C. Carefully acidify the solution by adding 20% hydrochloric acid dropwise until the pH reaches ~3.

    • Self-Validation Check: A voluminous mass of solid (often yellow or green-tan needles) will rapidly separate from the solution upon reaching the critical pH 2.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from hot 20% aqueous HCl to yield the pure 5-nitropyrimidine derivative 2.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol utilizes 5-aminopyrazoles to construct fused pyrazolo[1,5-a]pyrimidine scaffolds, which are critical hinge-binding templates in modern kinase inhibitors (e.g., B-RafV600E inhibitors) 3.

Causality & Design: Unlike Protocol 1, this condensation is performed in glacial acetic acid or water at 90 °C 3. Acetic acid provides mild electrophilic activation of the NMA-Na carbonyls without fully protonating the weakly nucleophilic exocyclic amine of the 5-aminopyrazole, ensuring the initial attack proceeds smoothly.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of the 3-substituted-5-aminopyrazole and 1.1 equivalents of NMA-Na monohydrate in glacial acetic acid (0.2 M concentration).

  • Cyclization: Heat the reaction mixture to 90 °C for 2 to 16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The intermediate mono-enamine will form quickly, followed by a slower dehydration/cyclization step yielding the expected [M+H]+ of the fused bicycle.

  • Quenching: Cool the mixture to room temperature and pour it over crushed ice to quench the reaction.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH is neutralized (~pH 7).

    • Causality: Premature extraction under highly acidic conditions can lead to poor partitioning of the polar pyrazolopyrimidine into the organic phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography [[3]]().

Troubleshooting & Safety Validation

  • Explosive Hazard: Anhydrous NMA-Na is highly unstable and potentially explosive under mechanical shock or thermal stress. It must be handled as a monohydrate or synthesized and used immediately in situ 2. Never subject the dry powder to grinding or scraping with metal spatulas.

  • Incomplete Cyclization: If LC-MS indicates stalling at the uncyclized intermediate during Protocol 2, the nucleophilicity of the second nitrogen may be sterically hindered. Increasing the temperature or switching to a sealed microwave reactor (120 °C) can provide the necessary thermodynamic push to complete the ring closure.

  • Hydrolytic Degradation: Prolonged heating of NMA-Na in highly acidic aqueous environments prior to the addition of the nucleophile will lead to C-C bond fission 1. Always mix the nucleophile and NMA-Na before or simultaneously with the application of heat.

References

  • Nishiwaki, N., Hirao, S., & Sawayama, J. "Practically Usable C3 Building Blocks for the Syntheses of Nitro Heterocycles." Heterocycles, Kochi University of Technology. 1

  • "Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes." PMC, National Institutes of Health (NIH). 2

  • "Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors." PMC, National Institutes of Health (NIH). 3

  • "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. 4

Sources

Method

Application Note: Derivatization of Sodium 2-Nitro-1,3-Dioxopropan-2-Ide in Medicinal Chemistry

Introduction & Mechanistic Rationale Sodium 2-nitro-1,3-dioxopropan-2-ide, commonly referred to as sodium nitromalonaldehyde monohydrate (NaNMA), is a highly versatile 1,3-dielectrophilic building block. In medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sodium 2-nitro-1,3-dioxopropan-2-ide, commonly referred to as sodium nitromalonaldehyde monohydrate (NaNMA), is a highly versatile 1,3-dielectrophilic building block. In medicinal chemistry, the rapid construction of functionalized, drug-like heterocycles is paramount. NaNMA serves as a synthetic equivalent of a 2-nitro-1,3-dialdehyde, enabling the direct, single-step installation of a nitro-substituted aromatic ring when reacted with various dinucleophiles [1].

The causality behind its widespread use lies in the strategic value of the nitro group. Once the nitro-heterocycle (e.g., 5-nitropyrimidine, 4-nitropyrazole, or nitropyrazolo[3,4-b]pyridine) is formed, the nitro group can be readily reduced to an primary amine. This amine serves as a crucial synthetic handle for late-stage functionalization, such as amide coupling, reductive amination, or urea formation, which are essential steps in optimizing the pharmacokinetic and pharmacodynamic properties of kinase inhibitors and antimicrobial agents [2].

Safety, Stability, and Handling (Critical E-E-A-T Guidelines)

Authoritative Grounding: The free acid form of nitromalonaldehyde is notoriously unstable and poses a severe explosion hazard. Therefore, it is exclusively synthesized, isolated, and utilized as the sodium salt monohydrate[1].

  • Thermal Sensitivity: NaNMA should be stored under cold-chain conditions (2–8 °C) and protected from light.

  • Self-Validating Quality Control: Pure NaNMA appears as a pale yellow to off-white crystalline solid. A darkening to deep brown or orange indicates degradation. Prior to use, verify the integrity of the reagent via 1 H NMR (D 2​ O): a single sharp singlet at δ ~9.2 ppm corresponds to the two equivalent aldehydic protons of the enolate system.

Divergent Synthetic Workflows

The true utility of NaNMA lies in its divergent reactivity profile. By simply altering the dinucleophile, chemists can access vastly different chemical spaces.

G NaNMA Sodium Nitromalonaldehyde (NaNMA) Amidine Amidines / Guanidines NaNMA->Amidine Condensation Hydrazine Hydrazines NaNMA->Hydrazine Condensation Aminopyrazole 5-Aminopyrazoles NaNMA->Aminopyrazole Condensation Pyrimidine 5-Nitropyrimidines (DHPS Inhibitors) Amidine->Pyrimidine Pyrazole 4-Nitropyrazoles (Agrochemicals) Hydrazine->Pyrazole Fused Pyrazolo[3,4-b]pyridines (B-Raf Inhibitors) Aminopyrazole->Fused Drug Amino-Derivatives (Late-Stage Functionalization) Pyrimidine->Drug Nitro Reduction Pyrazole->Drug Nitro Reduction Fused->Drug Nitro Reduction

Divergent derivatization pathways of NaNMA into key medicinal chemistry scaffolds.

Quantitative Data: Reaction Parameters and Yields

To aid in reaction planning, the following table summarizes the optimized thermodynamic parameters and expected yields for the primary derivatization pathways of NaNMA based on established literature [1, 2, 4].

Target ScaffoldDinucleophileSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Key Application
NaNMA (Reagent) Mucobromic Acid + NaNO 2​ EtOH / H 2​ O53–551.2565–75Precursor Synthesis
5-Nitropyrimidine Guanidine / Amidine1% aq. NaOH100 (Reflux)1.055–65DHPS / Kinase Inhibitors
4-Nitropyrazole Hydrazine HydrateEtOH / AcOH802.070–85Antimicrobials
Pyrazolo[3,4-b]pyridine 3-Substituted-5-AminopyrazoleAcOH or H 2​ O90–10012.038–94B-Raf V600E Inhibitors
5-Nitropyridin-2-one CyanoacetamideH 2​ O / Piperidine2524.040–50CNS Active Agents

Standardized Experimental Protocols

Protocol A: De Novo Synthesis of Sodium Nitromalonaldehyde Monohydrate

Mechanistic Note: NaNMA is synthesized via the reaction of mucobromic acid with sodium nitrite. The nitrite ion acts dually: first as a nucleophile to displace bromide/carboxylate, and second to facilitate the oxidative decarboxylation and debromination, yielding the stabilized nitromalonaldehyde enolate [1].

  • Preparation: Dissolve NaNO 2​ (33.00 g, 0.48 mol) in distilled water (33 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel.

  • Addition: Prepare a solution of mucobromic acid (33.00 g, 0.13 mol) in 95% ethanol. Add this dropwise to the NaNO 2​ solution over 1 hour while strictly maintaining the internal temperature between 53–55 °C.

    • Causality: Temperature control is critical. Below 50 °C, the reaction stalls; above 60 °C, rapid decomposition and gas evolution (NO x​ ) occur, drastically reducing yield and posing a safety risk.

  • Maturation: Stir for an additional 15 minutes at 55 °C.

  • Isolation (Self-Validating Step): Cool the reaction abruptly to 0 °C using an ice-salt bath. A heavy precipitate of the sodium salt will form. Filter the crude product under vacuum.

  • Purification: Recrystallize the crude mass from a minimal volume of hot 95% ethanol (approx. 50 mL) and water (12 mL). Dry under high vacuum at room temperature (Do not use heat to dry).

Protocol B: Synthesis of 5-Nitropyrimidine Scaffolds (DHPS Inhibitor Precursors)

Mechanistic Note: Condensation of NaNMA with a 1,3-dinucleophile (like 2,4-diamino-6-hydroxypyrimidine) requires basic conditions to maintain the solubility of the enolate intermediates and drive the final dehydration/aromatization step [1].

  • Reaction Setup: In a 100 mL flask, suspend the amidine/guanidine derivative (e.g., 2,4-diamino-6-hydroxypyrimidine, 45.86 mmol) and NaNMA (7.20 g, 45.86 mmol) in 46 mL of 1% aqueous NaOH.

  • Reflux: Heat the mixture to vigorous reflux (100 °C) for 1 hour.

  • Self-Validating Observation: The reaction will transition from a heterogeneous suspension to a deep-colored solution, followed by the precipitation of a voluminous mass of yellow/green-tan needles as the reaction cools to 50 °C. This visual cue confirms successful aromatization.

  • Workup: Acidify the mixture (if a free amine/hydroxyl is present) or recrystallize directly from 20% hydrochloric acid to yield the pure 5-nitropyrimidine derivative.

Protocol C: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines

Mechanistic Note: 5-Aminopyrazoles possess three nucleophilic sites (5-NH 2​ > 1-NH > 4-CH). Reaction with NaNMA in acidic media (AcOH) directs the initial Schiff base formation to the exocyclic 5-NH 2​ , followed by intramolecular cyclization at the 4-CH position, forming the pyridine ring [2, 4].

  • Reaction Setup: To a stirred solution of 3-substituted-1H-pyrazole-5-amine (144 mmol) in glacial acetic acid (190 mL) and water (20 mL), add NaNMA (25 g, 158 mmol) in one portion at room temperature.

  • Cyclization: Heat the reaction mixture to 90–100 °C for 12 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar aminopyrazole spot and the appearance of a UV-active, less polar spot indicates conversion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove acetic acid. Neutralize the residue with saturated aqueous NaHCO 3​ until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 100 mL), dry over MgSO 4​ , and purify via silica gel chromatography to isolate the nitro-pyrazolo[3,4-b]pyridine.

References

  • Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. National Institutes of Health (PMC).
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Institutes of Health (PMC).
  • The Condensation of Sodium Nitromalonaldehyde with Cyanoacetamide. Journal of the American Chemical Society.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
Application

Application Note: Application of Nitro-Activated Compounds in Agrochemical Synthesis and Functionalization

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Advanced Application Note & Experimental Protocols Introduction and Mechanistic Rationale Nitro-activated compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

Nitro-activated compounds are indispensable building blocks in the design and scale-up of modern agrochemicals. The strong electron-withdrawing nature of the nitro group ( −NO2​ ) fundamentally alters the electronic landscape of aromatic and heterocyclic systems. As a Senior Application Scientist, understanding the mechanistic causality behind nitro-activation is critical for optimizing reaction pathways, minimizing byproducts, and scaling up active ingredients (AIs).

In agrochemical synthesis, the nitro group serves three primary functions:

  • Electrophilic Activation for SNAr: The −NO2​ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of aromatic rings, stabilizing the anionic Meisenheimer complex. This enables efficient Nucleophilic Aromatic Substitution (SNAr), a critical step in synthesizing diphenyl ether herbicides.

  • Direct Pharmacophore Integration: In neonicotinoid insecticides like imidacloprid, the nitroimine/nitroguanidine moiety is not merely a synthetic intermediate; it is the primary pharmacophore responsible for binding to the insect nicotinic acetylcholine receptor (nAChR)[1].

  • Precursor for Selective Functionalization: Nitroarenes can be selectively reduced to highly functionalized anilines (e.g., halogenated anilines), which are vital intermediates for pesticides. Advanced photothermal catalysts now allow for the reduction of the nitro group without triggering unwanted hydrodehalogenation[2].

NitroPathways Start Nitro-Activated Precursor SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile, Base Reduction Selective Catalytic Reduction Start->Reduction H2, Fe/TiO2 Catalyst Condensation Base-Promoted Condensation Start->Condensation CCMP, K2CO3, Heat Herbicide Diphenyl Ether Herbicides (e.g., Oxyfluorfen) SNAr->Herbicide Etherification Amine Halogenated Anilines (Pesticide Intermediates) Reduction->Amine -NO2 to -NH2 Neonicotinoid Neonicotinoids (e.g., Imidacloprid) Condensation->Neonicotinoid N-Alkylation

Mechanistic pathways of nitro-activated compounds in agrochemical synthesis.

Quantitative Performance Data

The following table summarizes the validated reaction metrics for key nitro-activated synthetic routes utilized in agrochemical manufacturing.

Table 1: Reaction Metrics for Nitro-Activated Syntheses

Target Compound / IntermediateReaction TypeReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (%)
Imidacloprid Base-Promoted CondensationN-nitro-imidazolidin-2-imine, CCMP, K2​CO3​ 808.0~85>98.0
2,5-Dichloroaniline Selective Photothermal Reduction1,4-dichloro-2-nitrobenzene, Fe3​O4​@TiO2​ , H2​ 251.0>90>99.0
Pendimethalin Continuous Flow Di-NitrationAniline derivative, HNO3​ (69%)600.05>88>95.0

Experimental Protocols

Protocol A: Synthesis and Purification of Imidacloprid via Condensation

This protocol details the synthesis of the neonicotinoid imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII)[3].

Causality & Design Choice: The reaction utilizes a polar aprotic solvent (acetonitrile) to maximize the solubility of the organic precursors while maintaining the inorganic base ( K2​CO3​ ) in suspension. The excess base acts as a critical acid scavenger, neutralizing the HCl byproduct. If HCl is not neutralized, it will protonate the nucleophilic nitrogen on NII, stalling the reaction and potentially degrading the acid-sensitive nitroimine group.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer. Ensure all glassware is oven-dried to prevent moisture-induced degradation of CCMP.

  • Reagent Charging: Add 1.62 g (10 mmol) of CCMP and 1.30 g (10 mmol) of NII to the reaction vessel[3].

  • Base Addition: Introduce 2.76 g (20 mmol) of anhydrous potassium carbonate ( K2​CO3​ ).

  • Solvent Introduction: Add 50 mL of HPLC-grade acetonitrile. Stir the heterogeneous mixture at 25 °C for 15 minutes to ensure uniform dispersion.

  • Reflux & Monitoring: Heat the mixture to 80 °C and maintain under reflux for 8 hours[3]. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent. The reaction is deemed complete when the CCMP spot is entirely consumed.

  • Filtration: Cool the mixture to room temperature. Filter the solid inorganic salts (KCl and unreacted K2​CO3​ ) using a Buchner funnel. Wash the solid residue with 10 mL of cold acetonitrile to maximize recovery.

  • Concentration: Combine the filtrate and washings. Concentrate under reduced pressure using a rotary evaporator (water bath at 40 °C) to obtain the crude imidacloprid product.

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimal amount of hot isopropanol/water (2:1 v/v ratio). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to force crystallization.

  • Final Validation: Collect the crystals via vacuum filtration, wash with cold solvent, and dry in a vacuum oven. Self-Validation: Determine the melting point of the dried crystals. A sharp melting point of 143–145 °C confirms a final purity of >98%[3].

Workflow Step1 Reagent Mixing CCMP + NII + K2CO3 Step2 Reflux 80°C, 8 hours in Acetonitrile Step1->Step2 Step3 Filtration Remove Inorganic Salts Step2->Step3 Step4 Concentration Rotary Evaporation Step3->Step4 Step5 Recrystallization Isopropanol/Water (2:1) Step4->Step5 Step6 Validation MP: 143-145°C Step5->Step6

Step-by-step workflow for the synthesis and purification of Imidacloprid.

Protocol B: Light-Driven Selective Hydrogenation of Halogenated Nitroarenes

Halogenated anilines are crucial intermediates for a vast array of pesticides. However, traditional catalytic reduction of halogenated nitroarenes often results in unwanted hydrodehalogenation (cleavage of the C-Cl or C-Br bonds). This protocol utilizes a highly selective, light-driven Fe3​O4​@TiO2​ photocatalyst[2].

Causality & Design Choice: The use of a photothermal Fe3​O4​@TiO2​ catalyst leverages photon energy to drive the reduction. The TiO2​ shell absorbs light and transfers electrons to the iron active sites. Iron intrinsically possesses a lower binding affinity for halogens compared to palladium or platinum, ensuring that the −NO2​ group is reduced to −NH2​ with >90% selectivity without breaking the delicate carbon-halogen bonds[2]. Furthermore, the magnetic Fe3​O4​ core allows for rapid, solvent-free catalyst recovery.

Step-by-Step Methodology:

  • Reactor Setup: Utilize a 25 mL quartz glass reactor equipped with a cooling water jacket to maintain the internal temperature at a strict 25 °C.

  • Reaction Mixture: Add 0.5 mmol of 1,4-dichloro-2-nitrobenzene (the nitro-activated precursor), 10 mg of the engineered Fe3​O4​@TiO2​ catalyst, and 10 mL of absolute ethanol as the hydrogen donor/solvent.

  • Atmospheric Control: Seal the reactor with a septum. Purge the system with pure H2​ gas for 5 minutes to completely displace dissolved oxygen, which would otherwise quench the photocatalytic radical intermediates. Pressurize the reactor to 1 bar of H2​ .

  • Irradiation: Illuminate the reactor using a Xenon lamp calibrated to an intensity of 0.5 W/cm2 . Stir vigorously at 800 rpm for exactly 1 hour[2].

  • Catalyst Recovery: Turn off the light source and stirring. Apply an external neodymium magnet to the wall of the reactor. The magnetic Fe3​O4​@TiO2​ catalyst will rapidly aggregate against the glass. Decant the clear supernatant containing the product.

  • Final Validation: Analyze the supernatant via GC-MS. Self-Validation: The chromatogram should confirm the complete disappearance of the nitroarene peak and the emergence of the 2,5-dichloroaniline peak, validating a yield of >90% with intact chlorine substituents[2].

References

  • Imidacloprid (Ref: BAY NTN 33893) - Pesticide Properties DataBase Agriculture and Environment Research Unit (AERU) - University of Hertfordshire URL:[Link]

  • Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Strategic Use of Sodium 2-nitro-1,3-dioxopropan-2-ide in Modern C-C Bond Formation

Introduction and Strategic Overview In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction.[1] Among the vast arsenal of available methods, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction.[1] Among the vast arsenal of available methods, the nitroaldol, or Henry reaction, provides a powerful and versatile strategy for creating β-nitro alcohols, which are pivotal intermediates for a wide range of valuable compounds, including amino alcohols and α-hydroxy ketones.[2][3][4]

This guide focuses on the application of Sodium 2-nitro-1,3-dioxopropan-2-ide , a key reactive intermediate, in C-C bond formation. It is crucial for the modern researcher to understand that this reagent is not typically an isolated, stable salt for direct use. Instead, it represents the in-situ generated nitronate anion of 2-nitro-1,3-propanediol. This nitronate is most fundamentally formed during the base-catalyzed reaction of nitromethane with two equivalents of an aldehyde, typically formaldehyde.

Therefore, this document provides a comprehensive framework for the generation and utilization of this potent nucleophile. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols for the synthesis of the precursor and its subsequent use, and offer insights into process optimization and safety. By understanding the principles of the Henry reaction as they apply to this specific system, researchers can effectively leverage this chemistry for the synthesis of complex molecular architectures.

General Principles and Mechanistic Insights

The C-C bond-forming potential of Sodium 2-nitro-1,3-dioxopropan-2-ide is harnessed through the Henry reaction. The process is initiated by the deprotonation of a nitroalkane at the α-carbon, a position rendered acidic by the powerful electron-withdrawing effect of the nitro group.

The Reaction Mechanism

The overall transformation can be dissected into three fundamental, reversible steps:

  • Deprotonation: A base removes the α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10, allowing for the use of a variety of mild bases.[5]

  • Nucleophilic Attack: The carbon atom of the nitronate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms the new C-C bond and generates a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the conjugate acid of the base used in the first step (or by the solvent), yielding the final β-nitro alcohol product.

All steps of the Henry reaction are reversible, which can sometimes lead to challenges with reaction equilibrium.[4][6]

Protocol1_Workflow A 1. Setup Nitromethane in Methanol C 3. Combine & Cool Add Formaldehyde to Nitromethane at 0-5°C A->C B 2. Prepare Formaldehyde Depolymerize or use solution B->C D 4. Add Base Catalyst Dropwise, maintain T < 25°C C->D E 5. Monitor Reaction TLC / GC D->E F 6. Neutralize Add dilute HCl to pH 7 E->F Reaction Complete G 7. Isolate Product Solvent removal, extraction, purification F->G

Sources

Application

Application Notes and Protocols for Polymer Synthesis: A Novel Approach Utilizing Sodium 2-nitro-1,3-dioxopropan-2-ide

A Research and Application Note Exploring the Potential of Sodium 2-nitro-1,3-dioxopropan-2-ide in the Synthesis of Functionalized Poly(ethyl cyanoacrylate) Authored for: Researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Research and Application Note Exploring the Potential of Sodium 2-nitro-1,3-dioxopropan-2-ide in the Synthesis of Functionalized Poly(ethyl cyanoacrylate)

Authored for: Researchers, scientists, and drug development professionals.

Introduction: Pioneering New Frontiers in Polymer Architectures

The synthesis of functional polymers with precisely controlled structures is a defining goal in modern materials science and advanced drug delivery systems. The choice of an initiator in polymerization is paramount; it not only governs the kinetics of the reaction but also offers a strategic opportunity to install specific functionalities at the polymer chain's terminus. This application note delves into the proposed use of a novel chemical entity, sodium 2-nitro-1,3-dioxopropan-2-ide, as an innovative initiator for the anionic polymerization of ethyl 2-cyanoacrylate (ECA).

Ethyl 2-cyanoacrylate, renowned as the primary component of "super glue," is characterized by its remarkably rapid anionic polymerization, which can be initiated by even weak bases or nucleophiles[1][2]. This inherent high reactivity makes it a compelling monomer for the development of specialty polymers. Sodium 2-nitro-1,3-dioxopropan-2-ide, as the sodium salt of a nitronate, presents a fascinating prospect as a nucleophilic initiator capable of imparting unique chemical functionalities to the resulting polymer[3][4].

This document provides a robust theoretical framework and a comprehensive, albeit prospective, protocol for this novel application. It is designed to be a valuable resource for researchers eager to explore new and uncharted territories in the field of polymer synthesis.

The Initiator: A Profile of Sodium 2-nitro-1,3-dioxopropan-2-ide

Sodium 2-nitro-1,3-dioxopropan-2-ide is the sodium salt derived from the nitronate tautomer of a nitro-substituted 1,3-dioxane. The defining characteristic of this molecule is the nitronate anion, a resonance-stabilized carbanion[3][4]. This inherent nucleophilicity forms the scientific basis for its proposed role as an initiator in anionic polymerization.

Table 1: Properties of Sodium 2-nitro-1,3-dioxopropan-2-ide

PropertyValue
CAS Number 34461-00-2
Molecular Formula C₃H₂NNaO₄
Molecular Weight 139.04 g/mol
Appearance (Assumed) White to off-white solid
Solubility (Assumed) Soluble in polar aprotic solvents (e.g., DMF, DMSO)

Proposed Application: Anionic Polymerization of Ethyl 2-Cyanoacrylate

It is proposed that the nitronate anion of sodium 2-nitro-1,3-dioxopropan-2-ide can function as a potent nucleophilic initiator for the polymerization of ethyl 2-cyanoacrylate. The powerful electron-withdrawing effects of the cyano and ester groups in ECA render its vinyl bond exceptionally susceptible to nucleophilic attack[1][2].

Proposed Mechanism: Initiation and Propagation

The hypothesized mechanism commences with the nucleophilic attack of the nitronate anion on the electron-deficient β-carbon of an ECA monomer. This reaction generates a new carbanion, which subsequently propagates by sequentially adding to more ECA monomers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator Sodium 2-nitro-1,3-dioxopropan-2-ide Monomer Ethyl 2-cyanoacrylate (ECA) Initiator->Monomer Nucleophilic Attack Active_Chain Propagating Anionic Chain Monomer->Active_Chain Forms Monomer_prop ECA Monomer Active_Chain->Monomer_prop Chain Growth Living_Polymer Living Polymer Chain Monomer_prop->Living_Polymer Forms Terminating_Agent e.g., Acidic Quench Living_Polymer->Terminating_Agent Quenching Final_Polymer Functionalized Poly(ECA) Terminating_Agent->Final_Polymer Forms

Figure 1: Proposed workflow for the anionic polymerization of ECA.

Detailed Experimental Protocol (Prospective)

This protocol outlines the synthesis of a functionalized poly(ethyl cyanoacrylate) (PECA) with a target molecular weight of approximately 10,000 g/mol .

Materials:

  • Sodium 2-nitro-1,3-dioxopropan-2-ide (initiator)

  • Ethyl 2-cyanoacrylate (monomer), inhibitor-free

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Anhydrous methanol (quenching agent)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Magnetic stirrer with hotplate

  • Syringes and needles

  • Glassware (flame-dried Schlenk flask, dropping funnel)

Protocol:

  • Preparation of Initiator Solution:

    • Inside a glovebox or under a positive pressure of argon, precisely weigh 13.9 mg (0.1 mmol) of sodium 2-nitro-1,3-dioxopropan-2-ide into a dry vial.

    • Dispense 10 mL of anhydrous DMF into the vial and agitate until the initiator is completely dissolved.

  • Monomer Purification:

    • To eliminate the acidic stabilizer, pass ethyl 2-cyanoacrylate (11.3 g, 100 mmol) through a short column packed with basic alumina immediately prior to commencing the reaction.

  • Polymerization:

    • Assemble a flame-dried 100 mL Schlenk flask fitted with a magnetic stir bar under an inert atmosphere.

    • Introduce 40 mL of anhydrous DMF into the flask and equilibrate the solution to 0 °C using an ice bath.

    • With a syringe, slowly introduce the inhibitor-free ethyl 2-cyanoacrylate into the stirred solvent.

    • Once the monomer solution has reached thermal equilibrium at 0 °C, rapidly inject the prepared initiator solution into the flask under vigorous stirring.

    • Maintain the reaction at 0 °C for 1 hour. An increase in viscosity is expected.

  • Termination and Isolation:

    • After the designated reaction time, terminate the polymerization by adding 5 mL of anhydrous methanol.

    • Isolate the polymer by precipitation into 500 mL of cold methanol with vigorous stirring.

    • Collect the resulting white polymer precipitate via vacuum filtration.

  • Purification and Drying:

    • Purify the polymer by washing with fresh, cold methanol (3 x 50 mL).

    • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Table 2: Reagent Quantities for Target Molecular Weight

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 2-cyanoacrylate113.1211.3 g100
Sodium 2-nitro-1,3-dioxopropan-2-ide139.0413.9 mg0.1
DMF (solvent)-50 mL-
Polymer Characterization

The synthesized polymer should be thoroughly characterized to ascertain its molecular weight, polydispersity, and the incorporation of the initiator fragment.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the polymer structure and to identify any characteristic signals from the initiator fragment at the chain end.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic functional groups of poly(ethyl cyanoacrylate), such as the ester carbonyl (C=O) and the cyano (C≡N) groups.

Table 3: Predicted Polymer Characteristics

PropertyExpected Value
Mn ( g/mol ) ~10,000
PDI < 1.5
Appearance White solid

Scientific Integrity and Rationale

The protocol detailed herein is firmly rooted in the well-established principles of anionic polymerization[5][6]. The selection of a polar aprotic solvent such as DMF is intended to ensure the solubility of both the initiator and the propagating polymer chain. The reaction is conducted at a reduced temperature to moderate the high reactivity of the ECA monomer and to suppress potential side reactions. The stringent use of an inert atmosphere is critical to prevent premature termination of the active polymer chains by atmospheric moisture or carbon dioxide[7].

The nitronate anion is classified as an ambident nucleophile, which means it possesses the ability to react through either its carbon or oxygen atom[8]. Although the precise mode of initiation with ECA would necessitate experimental confirmation, the nucleophilic nature of the nitronate is a well-documented chemical principle[3].

Conclusion and Future Directions

This application note has outlined a scientifically sound, yet presently prospective, application for sodium 2-nitro-1,3-dioxopropan-2-ide in the field of polymer synthesis. The successful execution of this protocol would not only establish a new synthetic pathway to functionalized poly(ethyl cyanoacrylate) but would also unlock new avenues for the creation of novel block copolymers and other sophisticated polymer architectures. The incorporation of the nitro- and dioxane- functionalities from the initiator at the polymer chain's terminus could be further leveraged for post-polymerization modifications, thus providing a gateway to a new class of advanced functional materials. We strongly encourage the experimental validation of this proposed methodology.

References

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (URL: [Link])

  • Anionic addition polymerization. In Wikipedia. (URL: [Link])

  • Unusual Reactivity of Nitronates with an Aryl Alkyl Carbonate: Synthesis of α-Amino Esters. Organic Letters. (URL: [Link])

  • Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science. (URL: [Link])

  • Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Colloid and Interface Science. (URL: [Link])

  • Video: Anionic Chain-Growth Polymerization: Overview. JoVE. (URL: [Link])

  • Synthesis and characterization of depolymerizable, bio-friendly poly(ethyl cyanoacrylate) plastics. Morressier. (URL: [Link])

  • Visible-Light-Induced Anionic Photopolymerization of Ethyl-2-cyanoacrylate with Graphitic Carbon Nitride. Macromolecules. (URL: [Link])

  • Preparation and Characterization of Poly-(methyl ethyl cyanoacrylate) Particles Containing 5-Aminosalicylic acid. Iranian Journal of Pharmaceutical Research. (URL: [Link])

  • Understanding anionic polymerization initiators. Unacademy. (URL: [Link])

  • Composites Prepared by the Anionic Polymerization of Ethyl 2-Cyanoacrylate within Supercritical Carbon Dioxide−Swollen Poly(tetrafluoroethylene-co-hexafluoropropylene). Macromolecules. (URL: [Link])

  • Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. National Open Access Monitor, Ireland. (URL: [Link])

  • Nucleophilicities of Nitroalkyl Anions. The Journal of Organic Chemistry. (URL: [Link])

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers. (URL: [Link])

  • Nitronate. In Wikipedia. (URL: [Link])

  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer Degradation and Stability. (URL: [Link])

  • Anionic polymerization inhibitor for cyanoacrylate adhesives.
  • Nitrones: Comprehensive Review on Synthesis and Applications. Molecules. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Sodium 2-nitro-1,3-dioxopropan-2-ide

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Sodium 2-nitro-1,3-dioxopropa...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Sodium 2-nitro-1,3-dioxopropan-2-ide. Literature on the specific purification protocols for this compound is not extensively available, which is common for novel reagents and specialized intermediates.[1]

This document, therefore, provides a first-principles approach to developing a robust purification strategy. The methodologies are based on established chemical principles for analogous structures, namely organic salts, nitronates derived from nitroalkanes, and 1,3-dicarbonyl compounds.[2][3][4] Our goal is to equip you with the foundational knowledge and troubleshooting frameworks to successfully purify this and other challenging compounds.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before any purification attempt, a thorough assessment of the crude product is essential. Rushing this step is the most common source of downstream difficulties.

Q1: What is the absolute first step I should take with my crude product?

A1: Characterization is paramount. Before you can remove impurities, you must know what they are. The likely contaminants in your synthesis of Sodium 2-nitro-1,3-dioxopropan-2-ide are unreacted starting materials (e.g., a malonic ester derivative, a nitrating agent), by-products, and residual solvents.

  • Recommended Actions:

    • Obtain a Proton NMR (¹H NMR) spectrum: Dissolve a small sample of your crude material in a suitable deuterated solvent (like D₂O or DMSO-d₆). This will give you a fingerprint of all proton-containing species.

    • Thin-Layer Chromatography (TLC): While challenging for highly polar salts, TLC can sometimes provide a qualitative picture of the number of components in your crude mixture.

    • Assess Physical Properties: Note the color and physical state (e.g., crystalline solid, amorphous powder, sticky oil) of the crude product. These observations provide clues for the purification strategy.

Q2: My compound is a salt. How does this affect my choice of purification method?

A2: The ionic nature of your compound is the most critical factor. Salts are typically crystalline solids with high melting points and are soluble in polar solvents (like water, methanol, ethanol) but insoluble in nonpolar organic solvents (like hexanes, diethyl ether).

  • Primary Implication: The most powerful purification technique for crystalline solids is recrystallization .[5]

  • Secondary Implication: Standard silica gel column chromatography is often unsuitable for highly polar, ionic compounds as they tend to stick irreversibly to the silica.

Q3: The nitro group in my compound is a concern. Are there any stability issues I should be aware of?

A3: Yes, the presence of the nitro group, which forms a nitronate salt, requires careful handling. Nitronate salts can be susceptible to certain reactions, such as the Nef reaction, which hydrolyzes the nitronate to a carbonyl compound under acidic conditions.[3][6]

  • Key Precaution: Avoid acidic conditions. During workup and purification, ensure all solutions are kept neutral or slightly basic to maintain the integrity of the sodium salt. Aggressive heating should also be avoided as many nitro-containing compounds can be thermally sensitive.[7]

Part 2: Troubleshooting Guide for Recrystallization

Recrystallization is the most probable method for purifying Sodium 2-nitro-1,3-dioxopropan-2-ide. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[4] However, several issues can arise.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts or separates from the solution as a liquid phase rather than a crystalline solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the concentration of impurities is very high, depressing the melting point.[8][9][10]

  • Solutions:

    • Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Return the flask to the heat source, add a small amount of additional solvent to ensure everything redissolves, and then cool it again, but more slowly.[10]

    • Slow Down the Cooling Rate: Rapid cooling favors precipitation and oiling, while slow cooling encourages the ordered arrangement of molecules into a crystal lattice. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[9]

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.

Problem 2: No crystals are forming, even after cooling in an ice bath.

  • Causality: The solution is likely not saturated or is "super-saturated," meaning it holds more dissolved compound than it theoretically should and lacks a nucleation point to initiate crystal growth.[8]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[8]

      • Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is simply too dilute, you have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[8][10]

Problem 3: The recovery yield is very low.

  • Causality: This usually indicates that either too much solvent was used (leaving a significant amount of product in the mother liquor) or the crystals were not collected properly.[10]

  • Solutions:

    • Check the Mother Liquor: After filtering your crystals, try cooling the filtrate (the "mother liquor") to a lower temperature (e.g., in a freezer) to see if more crystals form. You can also evaporate some of the solvent from the mother liquor to see if a significant residue remains.[10]

    • Minimize Solvent Use: During the initial dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[9]

    • Washing Crystals: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[9]

Part 3: Experimental Protocols & Workflows

Protocol 1: General Recrystallization of an Organic Sodium Salt
  • Solvent Selection: Test the solubility of your crude product in various polar solvents (e.g., water, methanol, ethanol, isopropanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic by-products), you must perform a hot gravity filtration. This step removes them before crystallization. Keep the solution hot during this process to prevent premature crystallization in the funnel.[9]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals thoroughly, for example, in a vacuum oven. The final purity should be assessed by melting point or NMR spectroscopy.

Workflow for Developing a Purification Strategy

The following diagram outlines the decision-making process when faced with purifying a novel compound like Sodium 2-nitro-1,3-dioxopropan-2-ide.

Purification_Workflow start Crude Product char Characterize Crude (NMR, Physical State) start->char is_solid Is it a solid? char->is_solid is_oily Oily / Amorphous Solid is_solid->is_oily No is_crystalline Crystalline Solid is_solid->is_crystalline Yes triturate Triturate with non-polar solvent (e.g., Ether, EtOAc) is_oily->triturate recrystallize Attempt Recrystallization is_crystalline->recrystallize triturate->is_crystalline success Success? recrystallize->success pure Pure Product success->pure Yes troubleshoot Troubleshoot Recrystallization (See Guide: Oiling out, etc.) success->troubleshoot No change_solvent Try different solvent / solvent pair troubleshoot->change_solvent change_solvent->recrystallize

Caption: Decision tree for selecting a purification method.

Part 4: Data Summary for Method Development

Choosing the right solvent is key to successful recrystallization. The ideal solvent should have a steep solubility curve for your compound (low solubility when cold, high solubility when hot) and should not react with it.

Table 1: Properties of Common Polar Solvents for Recrystallization of Salts

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for many salts, but can be difficult to remove. Product must be stable to hydrolysis.
Methanol6532.7Good general-purpose polar solvent. Volatile and easy to remove.
Ethanol7824.5Slightly less polar than methanol, often a good choice.
Isopropanol8219.9Less polar still; useful if the compound is too soluble in methanol or ethanol.
Acetonitrile8237.5Aprotic polar solvent; can be effective when protic solvents fail.

References

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Wade, L. G. Recrystallization. From Vogel, Practical Organic Chemistry, 3rd edition, Wiley, New York, 1956, p. 122.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION | Science topic. [Link]

  • Reddit. r/Chempros - Recrystallisation Help. [Link]

  • Ballini, R., & Petrini, M. (2007). Synthesis of Nitroalkanes.
  • Google Patents. US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol.
  • Hansraj College. Nitro compounds. [Link]

  • SlideShare. NITRO COMPOUNDS. (2020, March 29). [Link]

  • Chemistry LibreTexts. (2022, August 17). Recrystallization. [Link]

  • Google Patents.
  • Ballini, R., et al. (2006).
  • ResearchGate. Reactive Recrystallization of Sodium Bicarbonate. [Link]

  • Salt Partners. (2024, September 24). The science of salt recrystallization. [Link]

  • Fischer, N., et al. (2023). Sensitive 1,4-Disubstituted Nitro-Containing Cubanes: Structures and Properties. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sodium 2-nitro-1,3-dioxopropan-2-ide

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Sodium 2-nitro-1,3-dioxopropan-2-ide. As a Senior Application Scientist, my goal is to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Sodium 2-nitro-1,3-dioxopropan-2-ide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you overcome common challenges and improve your reaction yields. This document is structured as a dynamic troubleshooting guide and FAQ section, moving beyond simple protocols to explain the "why" behind each experimental choice.

A Note on Nomenclature

The chemical name "Sodium 2-nitro-1,3-dioxopropan-2-ide" suggests the sodium salt of a nitronate derived from 2-nitro-1,3-propanedial. A common and structurally related synthesis involves the double Henry reaction of nitromethane with two equivalents of formaldehyde to produce 2-nitro-1,3-propanediol, which is then deprotonated to form the corresponding sodium nitronate. This guide will focus on this widely practiced synthesis, as challenges encountered here are likely applicable to your specific target molecule.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Q1: My overall yield of the sodium salt is consistently low. What are the most probable causes and how can I address them?

Low yield is a frequent issue stemming from several critical points in the synthesis. Let's break down the potential culprits in both the initial Henry reaction and the final deprotonation step.

Primary Causes and Solutions:

  • Inadequate Temperature Control in the Henry Reaction: The reaction between nitromethane and formaldehyde is highly exothermic. A runaway reaction temperature can lead to the formation of unwanted side products through the Cannizzaro reaction of formaldehyde, reducing the availability of the aldehyde for the desired Henry reaction.

    • Solution: Maintain a strict reaction temperature, typically between 20-40°C. Use an ice bath to actively cool the reaction vessel, especially during the initial addition of reactants and catalyst.

  • Suboptimal pH and Catalyst Concentration: The Henry reaction is base-catalyzed. The concentration and type of base are critical. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.

    • Solution: The pH should be carefully controlled, generally in the range of 8-10. Sodium or potassium carbonate are common catalysts. Start with a catalytic amount and monitor the reaction progress. If the reaction is sluggish, a small additional amount of catalyst can be introduced.

  • Improper Stoichiometry: An incorrect ratio of formaldehyde to nitromethane can lead to the formation of the mono-addition product (2-nitroethanol) or leave unreacted nitromethane, both of which complicate purification and lower the yield of the desired di-substituted product.

    • Solution: A slight excess of formaldehyde (around 2.1 to 2.2 equivalents) is often used to drive the reaction to completion and ensure full conversion of the nitromethane.

  • Inefficient Deprotonation: The final step of forming the sodium salt requires complete deprotonation of the 2-nitro-1,3-propanediol. An inappropriate choice of base or insufficient quantity will result in an incomplete conversion.

    • Solution: Sodium methoxide or sodium ethoxide are effective bases for this deprotonation. Use a stoichiometric amount of the base relative to the 2-nitro-1,3-propanediol. The reaction is often performed in an alcoholic solvent like ethanol or methanol.

Experimental Workflow for Synthesis

G cluster_prep Reactant Preparation cluster_reaction Henry Reaction cluster_workup Workup & Isolation cluster_deprotonation Salt Formation A Charge Reactor with Nitromethane and Solvent D Cool Reactor to <10°C A->D B Prepare Formaldehyde Solution E Slowly Add Formaldehyde (Maintain T < 40°C) B->E C Prepare Base Catalyst Solution (e.g., Na2CO3) F Add Catalyst Solution (Control pH and Temperature) C->F D->E E->F G Stir at Room Temperature (Monitor by TLC/GC) F->G H Acidify Reaction Mixture (e.g., with H2SO4) G->H I Solvent Evaporation H->I J Isolate Crude 2-nitro-1,3-propanediol I->J K Dissolve Crude Product in Alcohol (e.g., Ethanol) J->K L Add Sodium Alkoxide Solution (Stoichiometric Amount) K->L M Precipitate Sodium Salt L->M N Filter, Wash, and Dry the Final Product M->N

Caption: A typical experimental workflow for the synthesis of Sodium 2-nitro-1,3-propanediol nitronate.

Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?

The formation of side products is a common issue that directly impacts both yield and purity. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • Cannizzaro Reaction Products: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid.

    • Identification: The presence of formic acid can be detected by a drop in pH. Methanol can be identified by GC-MS analysis of the reaction mixture.

    • Mitigation: Maintain a moderate pH (8-10) and avoid high concentrations of strong bases. Careful temperature control also helps to suppress this side reaction.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize to form paraformaldehyde, especially in concentrated aqueous solutions.

    • Identification: The formation of a white precipitate in the formaldehyde solution is a clear indicator of polymerization.

    • Mitigation: Use fresh, high-quality formaldehyde solutions. Storing the solution at a slightly elevated temperature (if appropriate for the formulation) can prevent polymerization.

  • Mono-addition Product (2-nitroethanol): Incomplete reaction can lead to the formation of the mono-substituted product.

    • Identification: This can be identified by TLC, HPLC, or NMR analysis of the crude reaction mixture.

    • Mitigation: Use a slight excess of formaldehyde and ensure sufficient reaction time to drive the reaction to the di-substituted product.

Troubleshooting Decision Tree for Low Yield

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, NMR, GC) A->B C Incomplete Reaction? B->C D Significant Side Products? B->D J Purification Issues? B->J C->D No E Check Reactant Stoichiometry (Use slight excess of HCHO) C->E Yes F Increase Reaction Time or Slightly Increase Temperature C->F Yes G Optimize Catalyst Loading and pH Control C->G Yes D->G Yes H Review Temperature Control (Is it too high?) D->H Yes I Check Formaldehyde Quality (Polymerization?) D->I Yes D->J No K Review Deprotonation Step (Base stoichiometry, solvent) J->K Yes L Optimize Crystallization/ Precipitation Conditions J->L Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • What is the mechanism of the double Henry reaction in this synthesis? The reaction proceeds through a base-catalyzed nitroaldol addition. The base abstracts a proton from the acidic α-carbon of nitromethane to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbon of the formaldehyde carbonyl group. This process occurs twice to form 2-nitro-1,3-propanediol.

Reaction Mechanism

G cluster_step1 Step 1: First Addition cluster_step2 Step 2: Second Addition Nitromethane Nitromethane Nitronate Anion Nitronate Anion Nitromethane->Nitronate Anion + OH- Intermediate 1 Intermediate 1 Nitronate Anion->Intermediate 1 + HCHO 2-Nitroethanol Anion 2-Nitroethanol Anion Intermediate 1->2-Nitroethanol Anion Proton Transfer Second Nitronate Second Nitronate 2-Nitroethanol Anion->Second Nitronate + OH- Intermediate 2 Intermediate 2 Second Nitronate->Intermediate 2 + HCHO 2-Nitro-1,3-propanediol\nDianion 2-Nitro-1,3-propanediol Dianion Intermediate 2->2-Nitro-1,3-propanediol\nDianion 2-Nitro-1,3-propanediol 2-Nitro-1,3-propanediol 2-Nitro-1,3-propanediol\nDianion->2-Nitro-1,3-propanediol + 2H+

Troubleshooting

Technical Support Center: Handling &amp; Storage of Sodium 2-Nitro-1,3-Dioxopropan-2-ide Hydrate

Welcome to the Technical Support Center for Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate (commonly known as sodium nitromalonaldehyde monohydrate, or NMA-Na). As a highly reactive C3 building block, NMA-Na is indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate (commonly known as sodium nitromalonaldehyde monohydrate, or NMA-Na). As a highly reactive C3 building block, NMA-Na is indispensable for synthesizing complex nitro heterocycles. However, its unique ionic enolate structure makes it both highly hygroscopic and potentially explosive under certain conditions.

This guide is designed for researchers and drug development professionals, providing field-proven insights into the causality behind handling protocols to ensure both safety and experimental reproducibility.

Physico-Chemical Profile & Hazard Summary

Before working with NMA-Na, it is critical to understand its quantitative properties and hazard profile.

PropertySpecification / Value
Chemical Name Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate
Common Synonyms Sodium nitromalonaldehyde monohydrate, NMA-Na
CAS Number
Molecular Formula C₃H₂NNaO₄ · H₂O
Molecular Weight 157.06 g/mol
Appearance White to tan/pink crystalline solid[1]
Storage Temperature 2-8 °C
Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Corr. 1B
Key Reactivity Hazards Impact-sensitive, thermally unstable, moisture-sensitive[1]

Handling & Storage Workflow

G A Receive NMA-Na (Hygroscopic & Impact-Sensitive) B Transfer to Glovebox (Inert Atmosphere) A->B Immediate C Store at 2-8°C (Over CaCl2 Desiccant) B->C Long-term Storage D Weighing for Experiment (Use Anti-Static Tools) C->D Aliquoting H1 Hazard: Moisture Causes Degradation C->H1 E Dissolution in Solvent (Water/Ethanol) D->E Preparation H2 Hazard: Friction/Heat Explosion Risk D->H2 F Reaction Setup (Avoid High Heat/Friction) E->F Synthesis

Workflow for the safe handling, storage, and preparation of NMA-Na.

Troubleshooting & Safety FAQs

Q: My NMA-Na powder has clumped together and turned into a dark brown, sticky paste. Can I still use it? No. NMA-Na is highly hygroscopic. When exposed to ambient humidity, the monohydrate absorbs excess water, which facilitates the hydrolysis and decomposition of the delicate enolate structure, especially under 2[2]. The color change from a pale yellow/tan to dark brown indicates severe degradation. Action: Discard the compromised batch according to hazardous waste protocols. Always store new batches at 2-8°C in a desiccator or under an inert argon/nitrogen atmosphere.

Q: I need to break up clumps of NMA-Na for accurate weighing. Is it safe to grind it in a mortar and pestle? Absolutely not. The dry sodium salt of nitromalonaldehyde is 1[1]. Applying friction or mechanical shock (like grinding or scraping vigorously with a metal spatula) can initiate a violent, localized exothermic decomposition or even an explosion[1]. Action: Use an anti-static plastic spatula to gently separate the crystals. If the material has fused into a solid block, it has likely absorbed moisture and degraded; it should not be forced apart.

Q: Why must I use a base catalyst when reacting NMA-Na with amidines? NMA-Na serves as a3[3]. In condensation reactions (e.g., forming 5-nitropyrimidines), a base (like piperidine or pyridine) is required to deprotonate the amidine/guanidine fragment, increasing its nucleophilicity. This ensures an efficient nucleophilic attack on the aldehyde carbons of the NMA-Na, driving the cyclization and subsequent dehydration steps forward[3].

Experimental Applications: Condensation to 5-Nitropyrimidines

G N1 Sodium Nitromalonaldehyde (NMA-Na) N4 Intermediate Condensation (Exothermic) N1->N4 N2 Amidine / Guanidine (N-C-N Fragment) N2->N4 N3 Base Catalyst (e.g., Piperidine / Pyridine) N3->N4 Catalysis N5 5-Nitropyrimidine Derivative (Target Compound) N4->N5 Cyclization & Dehydration

Condensation reaction pathway of NMA-Na with amidines to form 5-nitropyrimidines.

Self-Validating Experimental Protocol: Safe Weighing & Condensation Synthesis

Objective: Safely weigh hygroscopic NMA-Na and execute a condensation reaction to synthesize a 5-nitropyrimidine derivative. This protocol relies on built-in validation checks to ensure safety and chemical integrity.

Phase 1: Material Validation & Safe Weighing
  • Visual Validation (Self-Check): Inspect the NMA-Na vial before opening. The solid must be a free-flowing 1[1]. If the solid is dark brown or a sticky paste, abort the procedure.

  • Inert Environment: Transfer the sealed vial to a glovebox or a nitrogen-flushed glove bag to prevent atmospheric moisture absorption.

  • Frictionless Transfer: Using a static-free plastic spatula (do NOT use metal spatulas or apply grinding force), gently weigh the required amount of NMA-Na[1].

  • Solvent Dissolution: Dissolve the weighed NMA-Na in a polar solvent (e.g., a mixture of ethanol and water). The solution should turn a clear, deep red or orange color[1].

Phase 2: Condensation Reaction
  • Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer, add the amidine/guanidine derivative to the NMA-Na solution.

  • Catalysis & Temperature Control: Add the base catalyst dropwise.

    • Self-Validation Check: Monitor the temperature. The reaction is mildly exothermic[1]. Maintain the temperature between 50-60°C using a water bath. Do not exceed this temperature; as noted in established synthetic protocols,1[1].

  • Reaction Monitoring: Stir for 10-15 minutes. Validate reaction completion via TLC (Thin-Layer Chromatography), ensuring the complete disappearance of the NMA-Na spot.

  • Product Isolation: Cool the mixture to 0-5°C using an ice bath to induce precipitation[1]. Collect the resulting fine solid via vacuum filtration on a chilled Büchner funnel[1].

References

  • Title: Sodium nitromalonaldehyde 97 34461-00-2 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: sodium nitromalonaldehyde monohydrate - Organic Syntheses Procedure Source: orgsyn.org URL: 1

  • Title: PRACTICALLY USABLE C3 BUILDING BLOCKS FOR THE SYNTHESES OF NITRO HETEROCYCLES Source: kochi-tech.ac.jp URL: 3

  • Title: SODIUM NITROMALONALDEHYDE MONOHYDRATE - ChemBK Source: chembk.com URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Reaction Products of Sodium 2-nitro-1,3-dioxopropan-2-ide

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to innovation. Sodium 2-nitro-1,3-dioxopropan-2-ide, the sodium salt of nitromalonal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile building blocks is paramount to innovation. Sodium 2-nitro-1,3-dioxopropan-2-ide, the sodium salt of nitromalonaldehyde, stands out as a potent, yet challenging, C3 synthon. Its high reactivity, stemming from the electron-withdrawing nitro group and two electrophilic aldehyde functionalities, allows for the construction of a diverse array of complex molecules, particularly functionalized heterocycles.[1][2][3] However, the very reactivity that makes this reagent valuable also necessitates a robust and multi-faceted approach to the characterization of its reaction products. The crude sodium salt can be impact-sensitive and thermally unstable, demanding careful handling.[1] Furthermore, its poor solubility in many organic solvents often restricts reactions to aqueous or highly polar media, influencing product distribution and purification strategies.[1]

This guide provides an in-depth comparison of analytical methodologies for the unambiguous characterization of products derived from Sodium 2-nitro-1,3-dioxopropan-2-ide. We will delve into the causality behind experimental choices, present comparative data, and offer validated protocols to ensure the integrity of your results.

Core Reactivity and Major Product Classes

Sodium 2-nitro-1,3-dioxopropan-2-ide is a key intermediate for synthesizing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.[2] Its primary utility lies in its reactions with mono- and dinucleophiles, leading to a variety of open-chain and heterocyclic structures. Understanding these pathways is the first step in selecting the appropriate characterization techniques.

Reaction Pathways of Sodium 2-nitro-1,3-dioxopropan-2-ide

Reaction_Pathways Figure 1: Major Reaction Pathways cluster_products Reaction Products cluster_reactants Reactants reagent Sodium 2-nitro-1,3-dioxopropan-2-ide diimine Symmetrical Diimines / Azadienamines reagent->diimine Condensation pyrazole Nitrated Pyrazoles reagent->pyrazole Cyclocondensation isoxazole Nitrated Isoxazoles reagent->isoxazole Cyclocondensation pyrimidine Nitro-substituted Pyrimidines reagent->pyrimidine Cyclocondensation diazepine 1,4-Diazepines reagent->diazepine Cyclocondensation pyrrole Pyrrole-2-carboxylates reagent->pyrrole Cyclocondensation prim_amine Primary Amines (R-NH2) prim_amine->diimine hydrazine Hydrazines (R-NH-NH2) hydrazine->pyrazole hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->isoxazole guanidine Guanidines guanidine->pyrimidine diamine 1,2-Diamines diamine->diazepine glycine Glycine Esters glycine->pyrrole

Caption: A diagram illustrating the primary reaction pathways of Sodium 2-nitro-1,3-dioxopropan-2-ide with various nucleophiles to form a range of heterocyclic and open-chain products.

The principal reactions involve condensation with the aldehyde groups. For instance, reaction with two equivalents of a primary amine yields symmetrical diimines, which may exist in equilibrium with their azadienamine tautomers.[1] When bifunctional nucleophiles are employed, cyclocondensation occurs, providing direct routes to five-, six-, and seven-membered heterocycles.[4]

  • Hydrazines react to form nitrated pyrazoles. The regioselectivity can be influenced by the substitution on the hydrazine.[1]

  • Hydroxylamine serves as a 1,2-dinucleophile to produce nitrated isoxazoles.[4]

  • Guanidines and 1,2-diamines act as 1,3-dinucleophiles, leading to the formation of pyrimidines and 1,4-diazepines, respectively.[4]

Comparative Analysis of Characterization Techniques

No single technique can fully elucidate the structure of these diverse products. A synergistic approach is essential. The choice of technique is dictated by the specific question being asked—from initial purity assessment to definitive stereochemical assignment.

Technique Information Provided Strengths Limitations Best For
¹H & ¹³C NMR Connectivity, symmetry, electronic environment, proton/carbon framework.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for tautomeric mixtures or fluxional molecules; requires soluble sample.Elucidating constitutional isomers; confirming substituent positions; assessing tautomeric equilibria.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).High sensitivity; provides exact mass for formula determination.Isomers are often indistinguishable; fragmentation can be complex.Confirming molecular weight of the target compound; providing elemental formula.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., -NO₂, C=O, C=N, N-H).Fast, simple, and requires minimal sample preparation.Provides limited structural detail; peak overlap can be an issue in complex molecules.Rapidly confirming the presence or absence of key functional groups post-reaction.
X-ray Crystallography Definitive 3D molecular structure, bond lengths, bond angles, and intermolecular interactions.Unambiguous structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain.Absolute structure confirmation, especially for novel compounds or when stereochemistry is critical.
Thin Layer Chromatography (TLC) Reaction monitoring, purity assessment, and preliminary identification.Simple, rapid, and inexpensive.Provides limited structural information; relies on comparison with standards.Tracking reaction progress and guiding purification strategies.[5]

In-Depth Methodologies & Expected Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone for characterizing the products of nitromalonaldehyde reactions. For example, in the reaction with primary amines, ¹H NMR is crucial for distinguishing between the symmetrical diimine and the azadienamine tautomer. Equivalent observation of the R-group substituents on the nitrogen atoms in the ¹H NMR spectrum is indicative of a symmetrical structure or rapid tautomeric equilibrium.[1] For heterocyclic products like substituted pyrimidines, the number and splitting patterns of aromatic protons provide definitive evidence of the substituent's position on the ring.[1]

Experimental Protocol: ¹H NMR of a Nitro-Substituted Pyrimidine

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar, heterocyclic compounds.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (typically -1 to 13 ppm).

    • Use a 30-degree pulse angle to ensure a short relaxation delay can be used without saturating the signals.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Interpretation: Analyze chemical shifts, integration values, and coupling constants (J-values) to assign the structure. For a 5-nitropyrimidine product, expect to see two distinct aromatic protons, confirming the substituent pattern.[1]

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized molecule. This provides a high degree of confidence in the molecular formula, complementing the connectivity information from NMR. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for the often polar, non-volatile heterocyclic products.

Experimental Protocol: HRMS via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase of the mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Direct infusion is often sufficient for pure samples and avoids potential on-column degradation.

  • Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: ~100-150 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the product (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Compare the experimentally measured exact mass to the theoretical mass calculated for the proposed chemical formula. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.

X-ray Crystallography

Expertise & Causality: While NMR and MS provide strong evidence for a proposed structure, X-ray crystallography offers the only definitive, unambiguous proof of molecular structure in the solid state. It was through X-ray crystallography that the tautomeric azadienamine structure was confirmed for the product of nitromalonaldehyde with certain primary amines.[1] This technique is particularly valuable when novel heterocyclic systems are formed or when stereochemical outcomes are uncertain.

Characterization Workflow

Characterization_Workflow Figure 2: Systematic Characterization Workflow start Purified Reaction Product tlc 1. TLC/LCMS for Purity start->tlc ir 2. IR Spectroscopy tlc->ir If Pure ms 3. HRMS ir->ms Functional Groups Present nmr 4. 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) ms->nmr Formula Confirmed structure Proposed Structure nmr->structure Connectivity Established xray 5. X-ray Crystallography (if new or ambiguous) structure->xray Ambiguous/Novel final_structure Confirmed Structure structure->final_structure Unambiguous xray->final_structure

Caption: A logical workflow for the systematic characterization of novel compounds derived from Sodium 2-nitro-1,3-dioxopropan-2-ide.

Alternative Reagents: A Comparative Perspective

The challenges associated with Sodium 2-nitro-1,3-dioxopropan-2-ide (poor solubility, potential explosive nature) have led to the development of synthetic equivalents.[1] β-Nitroenamines, for example, have emerged as a superior alternative for many applications.[4]

Feature Sodium 2-nitro-1,3-dioxopropan-2-ide β-Nitroenamines
Solubility Poor in most organic solvents; reactions often in water.[1]High solubility in common organic solvents.[1][4]
Safety Potentially explosive, requires careful handling.[1]Generally more stable and safer to handle.[4]
Reaction Conditions Often requires aqueous or highly polar media.Reactions can be conducted in a wide range of organic solvents.
Workup Can be complicated by the aqueous medium.Simpler experimental manipulations and workup.[4]

The characterization of products derived from β-nitroenamines follows the same principles and workflows outlined above. The primary difference lies in the reaction setup and purification, which are often more straightforward due to the improved solubility and stability of the starting material.

Conclusion

The characterization of reaction products from Sodium 2-nitro-1,3-dioxopropan-2-ide requires a meticulous, multi-technique approach. While NMR and mass spectrometry form the backbone of structural elucidation, IR spectroscopy provides rapid functional group confirmation, and X-ray crystallography offers the ultimate structural proof. By understanding the underlying reactivity of this versatile C3 synthon and applying a logical characterization workflow, researchers can confidently identify and develop novel molecules for a wide range of scientific applications. The development of safer, more soluble alternatives like β-nitroenamines further expands the synthetic utility of this chemical space, promising easier and more efficient access to complex nitro-containing compounds.[4]

References

  • Title: New Synthetic Equivalent of Nitromalonaldehyde Treatable in Organic Media Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate CAS: 53821-72-0 Source: Autech Industry Co.,Limited URL: [Link]

  • Title: Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: New synthetic equivalent of nitromalonaldehyde treatable in organic media Source: PubMed URL: [Link]

  • Title: Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms Source: Journal of the Bangladesh Chemical Society URL: [Link]

  • Title: A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite Source: Organic Chemistry Portal URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Sodium 2-nitro-1,3-dioxopropan-2-ide Derivatives: A Comparative Approach

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, Sodium 2-nitro-1,3-dioxopropan-2-ide and its derivatives are valuable intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, Sodium 2-nitro-1,3-dioxopropan-2-ide and its derivatives are valuable intermediates, prized for their utility in forming new carbon-carbon bonds and constructing complex molecular architectures.[1][2] However, the very electronic nature that makes them potent nucleophiles—a resonance-stabilized nitronate anion—also presents a significant challenge for unambiguous structural validation.[3][4] The delocalized negative charge across the O-N-C-N-O system means that simply confirming the elemental composition is insufficient. A rigorous, multi-technique approach is not just recommended; it is essential for ensuring the integrity of your research and the viability of downstream applications.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to validate the structure of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide the authoritative grounding necessary for confident structural assignment.

The Nitronate Challenge: A Duality of Structure

The core of the validation challenge lies in the resonance of the nitronate anion. The structure is a hybrid of two primary contributors: the aci or nitronate form and a carbanion form.[3][4] This delocalization is not merely a theoretical concept; it dictates the molecule's spectroscopic signature and reactivity. Misinterpretation can lead to the incorrect identification of isomers, such as an O-alkylated vs. a C-alkylated product, with profound implications for subsequent synthetic steps.

Caption: Resonance contributors of the nitronate anion.

A Multi-Pronged Approach to Validation: Choosing the Right Tool

No single technique can provide a complete structural picture. True validation comes from the convergence of data from orthogonal methods. The table below provides a high-level comparison of the primary techniques, which we will explore in greater detail.

Technique Primary Information Provided Strengths Limitations Best For
NMR Spectroscopy Solution-state structure, connectivity, chemical environmentProvides detailed atomic-level information on the bulk sample.Indirect; interpretation required; sensitive to purity and solvent.Determining covalent framework and stereochemistry.
X-ray Crystallography Solid-state structure, bond lengths/anglesUnambiguous, definitive 3D structure.[5]Requires a suitable single crystal, which can be difficult to grow.Absolute proof of structure and stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental formulaHigh sensitivity; confirms molecular formula (HRMS).Provides little information on connectivity; can induce fragmentation.[6]Confirming mass and identifying impurities.
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple, non-destructive.Provides limited structural detail; spectra can be complex.Quick verification of the nitronate group's presence.

Deep Dive into Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR is the cornerstone of structural validation for organic molecules. For Sodium 2-nitro-1,3-dioxopropan-2-ide derivatives, a combination of ¹H, ¹³C, and even ²³Na NMR experiments provides a wealth of information.

  • ¹³C NMR is Critical: The most diagnostic signal is the α-carbon (the carbon bearing the nitro group). Due to its sp²-like character in the nitronate resonance form, it appears significantly downfield compared to a typical sp³ carbon of a standard nitroalkane. Expect a chemical shift in the range of δ 100–120 ppm .[3] The carbons of the dioxopropane ring will provide additional characteristic signals.

  • ¹H NMR for Confirmation: While the α-carbon is quaternary in the parent structure and thus has no attached proton, the protons on the dioxopropane ring provide key information. Their chemical shift and multiplicity confirm the integrity of the ring system.

  • ²³Na NMR for Ionic State: As a quadrupolar nucleus, the linewidth of the ²³Na signal can give insights into the sodium ion's chemical environment and the degree of ion pairing in solution.[7][8] A sharp signal typically indicates a more solvated, "free" sodium ion.[7]

Nucleus Expected Chemical Shift (δ) / ppm Key Insights
¹³C 100 - 120 (α-Carbon)Confirms sp² character of the nitronate α-carbon.
~60-80 (Dioxo-ring CH₂)Confirms the presence and symmetry of the ring.
~160-170 (Carbonyl C=O)Verifies the dioxo functionality.
¹H ~4-5 (Dioxo-ring CH₂)Provides information on the ring's environment and integrity.
²³Na ~0 (relative to NaCl)Confirms the presence of the sodium counter-ion and provides information on its solution-state environment.

Scientist's Note: The choice of solvent is paramount. Due to the salt's ionic nature, polar aprotic solvents like DMSO-d₆ are ideal.[3] They provide excellent solubility without the risk of proton exchange that can occur in protic solvents like D₂O or CD₃OD, which could compromise the sample's integrity.

X-ray Crystallography: The Unambiguous Gold Standard

When a publication presents a novel, complex structure, the scientific community often looks for the gold standard of proof: a single-crystal X-ray diffraction structure.[9] This technique provides an exact 3D map of the atoms in the solid state, confirming not only connectivity but also precise bond lengths and angles.[5]

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[5] This pattern is mathematically converted into an electron density map, into which the atomic model is built and refined.[5] For nitronate salts, this can definitively show the planar geometry of the C=N⁺(O⁻)₂ moiety and the location of the sodium counter-ion.

Causality in Experimentation: Why pursue the often-arduous task of growing a crystal? Because it eliminates all ambiguity. If NMR suggests a particular structure but a minor isomeric impurity cannot be ruled out, or if an unexpected stereochemistry is proposed, X-ray crystallography provides the definitive answer that no other technique can. It is the ultimate arbiter in structural disputes.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula.

  • Ionization Method: Electrospray Ionization (ESI) is typically the method of choice for ionic compounds like sodium nitronates. It is a "soft" ionization technique that often allows for the observation of the intact molecular ion or related adducts.

  • Expected Ions: In negative ion mode, you would expect to see the [M-Na]⁻ anion. In positive ion mode, you might observe the [M+H]⁺ or [M+Na]⁺ ions.

  • Fragmentation Analysis: Collision-induced dissociation (CID) can provide structural clues. Common neutral losses from nitronates include HNO₂ and H₂O.[10] The fragmentation pattern can be compared to that of potential isomers to add another layer of evidence to the structural assignment. For example, the fragmentation of a nitroalkane often involves the loss of the NO₂⁻ anion or a neutral loss of HNO₂.[10]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

While not as detailed as NMR or X-ray crystallography, IR spectroscopy is a fast and simple method to confirm the presence of key functional groups. The most important feature for these compounds is the stretching vibrations of the nitronate group.

  • Nitronate (R₂C=N⁺(O⁻)₂) Stretches: Look for strong absorption bands in the ~1300–1400 cm⁻¹ region, corresponding to the N-O stretching vibrations.[3]

  • Comparison to Nitro (R-NO₂) Group: This is distinct from a standard nitro group, which exhibits two separate bands: an asymmetric stretch (~1550 cm⁻¹) and a symmetric stretch (~1350 cm⁻¹). The absence of the ~1550 cm⁻¹ band is a strong indicator of nitronate formation.

Integrated Validation Workflow & Protocols

A robust validation strategy follows a logical progression, with each step building confidence in the structural assignment.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (Crystallization/Chromatography) synthesis->purification prelim Preliminary Checks IR Spectroscopy (Check for N-O stretch) LC-MS (Confirm Mass) purification->prelim:f0 nmr In-Depth Analysis ¹³C NMR (Check α-C shift) ¹H NMR (Check ring protons) prelim:f2->nmr:f0 Mass OK xray Definitive Confirmation (X-ray Crystallography) nmr->xray Structure Consistent validated Validated Structure nmr->validated High Confidence (No Crystal) xray->validated

Caption: A logical workflow for the structural validation of nitronate derivatives.

Experimental Protocols

Protocol 1: ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the purified, dry sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use a standard pulse program for ¹³C acquisition with proton decoupling.

  • Acquisition Parameters: Set a spectral width appropriate for observing signals from δ 0 to 200 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration). A relaxation delay (d1) of 2-5 seconds is recommended.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of ~1 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Calibrate the spectrum to the TMS signal. Identify the characteristic α-carbon signal between δ 100-120 ppm and other expected signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquisition Parameters: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes.

  • Data Analysis: In negative ion mode, search for the exact mass of the [M-Na]⁻ ion. The measured mass should be within 5 ppm of the calculated theoretical mass for the proposed elemental formula. This provides a high-confidence formula confirmation.

References

  • Nitron
  • Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate CAS: 53821-72-0, Santa Cruz Biotechnology.
  • Nucleophilicities of Nitroalkyl Anions, The Journal of Organic Chemistry - ACS Public
  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts, University of Manchester.
  • Nitron
  • Crystal structures of intermediates in the nitroalkane oxidase reaction - PubMed.
  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids, Journal of the American Society for Mass Spectrometry - ACS Public
  • Mass Spectrometry, University of Wisconsin-Madison.
  • Single-crystal X-ray structure of the hydrochloride salt of compound 1.
  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - The Review of Diabetic Studies.
  • Understanding x-ray crystallography structures - YouTube.
  • Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Deriv
  • X-Nuclei NMR Spectroscopy - Oxford Instruments.
  • Ab Initio Molecular Dynamics Study of Sodium NMR Chemical Shifts in the Methylamine Solution of Na+ [2.2.2.]cryptand Na-, ChemRxiv.

Sources

Validation

Spectroscopic Comparison Guide: Sodium 2-nitro-1,3-dioxopropan-2-ide vs. Its Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective spectroscopic benchmarking, mechanistic causality, and self-validating experimental protocols. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective spectroscopic benchmarking, mechanistic causality, and self-validating experimental protocols.

Executive Summary

Sodium 2-nitro-1,3-dioxopropan-2-ide, commonly known as Sodium Nitromalonaldehyde (NaNMA) , is a highly versatile, symmetrical synthon widely utilized in the construction of complex heterocyclic scaffolds, such as pyrimidines and pyrazoles, which are fundamental to modern drug development[1].

Because the free acid form (nitromalonaldehyde) is highly unstable, the compound is synthesized and isolated as a sodium enolate salt. The most reliable synthetic route utilizes Mucobromic Acid (MBA) as the primary precursor[2]. As a Senior Application Scientist, I frequently observe that batch-to-batch variability in NaNMA synthesis stems from incomplete decarboxylative nitration. This guide provides an in-depth spectroscopic comparison between NaNMA and its precursor, MBA, empowering researchers to definitively track reaction progress, validate structural integrity, and ensure downstream reproducibility.

Mechanistic Pathway & Structural Transformation

The conversion of mucobromic acid to sodium nitromalonaldehyde is not a simple substitution; it is a complex cascade involving nucleophilic attack by nitrite, elimination of bromide, and decarboxylation[2]. Understanding this pathway is critical because the structural transformation directly dictates the drastic shifts observed in the spectroscopic data.

G MBA Mucobromic Acid (C4H2Br2O3) Inter Decarboxylative Nitration MBA->Inter Nucleophilic Attack NaNO2 NaNO2 / H2O / EtOH (54 °C) NaNO2->Inter NaNMA Sodium Nitromalonaldehyde (C3H2NNaO4) Inter->NaNMA Loss of CO2 & 2x Bromide

Fig 1: Reaction workflow and mechanistic pathway from Mucobromic Acid to Sodium Nitromalonaldehyde.

Spectroscopic Comparison: Causality & Analysis

The spectroscopic profiles of MBA and NaNMA are fundamentally opposed due to their structural dynamics. MBA exists in a complex ring-chain tautomeric equilibrium, whereas NaNMA is a highly delocalized, symmetrical enolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mucobromic Acid (Precursor): MBA predominantly exists in its closed lactol form (5-hydroxy-3,4-dibromofuran-2(5H)-one) in polar solvents. Its 1 H NMR spectrum is characterized by an anomeric proton signal at roughly δ 6.22 ppm and a broad hydroxyl proton[3]. If the open aldehyde form is present, a distinct peak near δ 10.0 ppm emerges. The 13 C NMR is equally complex, showing four distinct carbon environments, including a lactone carbonyl ( 165 ppm) and an anomeric carbon ( 98 ppm).

  • Sodium Nitromalonaldehyde (Product): The formation of the sodium salt forces the molecule into a fully delocalized, planar C2v​ symmetric state. This symmetry causes the two aldehydic protons to become chemically and magnetically equivalent. Consequently, the 1 H NMR spectrum collapses into a single, highly deshielded sharp singlet at δ 9.2 - 9.6 ppm (solvent dependent)[1]. The 13 C NMR simplifies to just two signals: the equivalent enolate/carbonyl carbons ( 180-185 ppm) and the nitro-bearing central carbon ( 125 ppm).

Infrared (IR) & UV-Vis Spectroscopy
  • IR Causality: The IR spectrum of MBA is dominated by a strong lactone C=O stretch at 1740–1750 cm −1 and a broad O−H stretch ( 3300 cm −1 )[4]. Upon conversion to NaNMA, the lactone ring is destroyed. The resulting IR spectrum is defined by the massive, conjugated enolate system, shifting the C=O/C=C stretches down to 1600 cm −1 . Furthermore, the introduction of the nitro group yields intense asymmetric and symmetric N−O stretches at 1530 cm −1 and 1340 cm −1 , respectively.

  • UV-Vis Causality: MBA shows weak absorption in the near-UV region. NaNMA, possessing an extended π -conjugation network coupled with a strong electron-withdrawing nitro chromophore, exhibits a strong bathochromic shift with an intense absorption maximum ( λmax​ ) typically around 260-280 nm .

Tautomerism cluster_0 Mucobromic Acid (Precursor Dynamics) cluster_1 Sodium Nitromalonaldehyde (Product Dynamics) Open Open Form (Aldehyde: ~10.0 ppm) Closed Closed Lactol Form (Anomeric: ~6.2 ppm) Open->Closed Ring-Chain Tautomerism Enolate Delocalized Enolate (C2v Symmetry) Closed->Enolate Nitration, Decarboxylation & Base Treatment Singlet Equivalent Protons (Singlet: ~9.2 ppm) Enolate->Singlet Spectroscopic Simplification

Fig 2: Structural dynamics and their direct impact on 1H NMR spectroscopic signatures.

Quantitative Data Summary Table
Spectroscopic MethodMucobromic Acid (MBA)Sodium Nitromalonaldehyde (NaNMA)Diagnostic Indicator of Conversion
1 H NMR (ppm) δ 6.22 (s, 1H, lactol), 10.0 (open CHO) δ 9.2 - 9.6 (s, 2H, symmetric CHO)Disappearance of δ 6.22; emergence of a single highly deshielded singlet.
13 C NMR (ppm) 165 (C=O), 140, 115 (C=C), 98 (lactol) 185 (C=O/C-O ), 125 (C-NO 2​ )Reduction from 4 carbon signals to 2 signals; loss of the 98 ppm lactol peak.
IR (cm −1 ) 3300 (OH), 1740-1750 (lactone C=O) 1600 (enolate), 1530 & 1340 (NO 2​ )Complete loss of 1750 cm −1 band; appearance of sharp nitro stretches.
Symmetry Asymmetric (Ring-chain equilibrium) C2v​ Symmetric (Planar enolate)Simplification of all spectral data.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis and accurate spectroscopic benchmarking, the following protocol incorporates strict thermodynamic boundaries and in-line validation checks[2].

Caution: The sodium salt of nitromalonaldehyde is thermally unstable and impact-sensitive. Handle with appropriate PPE and avoid aggressive mechanical grinding.

Phase 1: Synthesis Workflow
  • Reagent Preparation: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas vent, dissolve 258 g (3.74 moles) of Sodium Nitrite ( NaNO2​ ) in 250 mL of deionized water. Heat gently until fully dissolved.

  • Precursor Addition: Dissolve 258 g (1.0 mole) of Mucobromic Acid in 250 mL of warm 95% ethanol. Place this in a dropping funnel.

  • Controlled Reaction (Critical Step): Add the MBA solution dropwise over 70–80 minutes.

    • Self-Validation Check: The solution must turn deep red, and gas evolution (CO 2​ and nitrogen oxides) will occur.

    • Thermodynamic Boundary: Maintain the internal temperature strictly at 54 ± 1 °C using an intermittent ice bath. Exceeding this temperature degrades the product into a dark, impure tar[2].

  • Precipitation: Stir for an additional 10 minutes post-addition, then rapidly cool the flask to 0–5 °C. A fine yellow precipitate will form.

  • Isolation & Recrystallization: Collect the crude product via vacuum filtration. Recrystallize by boiling the cake in a mixture of 400 mL 95% ethanol and 100 mL water. Filter hot, then cool the red filtrate to 0–5 °C to yield pink/tan needles of NaNMA monohydrate (Yield: 36–41%)[2].

Phase 2: Spectroscopic Validation
  • NMR Sampling: Dissolve 15 mg of the recrystallized NaNMA in 0.5 mL of D 2​ O.

  • Validation Criteria: Run a standard 1D 1 H NMR. The batch is validated for downstream pyrimidine synthesis only if a single, sharp singlet is observed at 9.2 ppm. Any multiplet structures or peaks in the 6.0-8.0 ppm range indicate incomplete decarboxylation or residual mucobromic acid derivatives, requiring a secondary recrystallization.

References

  • Organic Syntheses. Sodium nitromalonaldehyde monohydrate. Org. Syn. Coll. Vol. 5, 1004. Retrieved from [Link]

  • Thieme Connect. Product Class 12: Pyrimidines. Retrieved from[Link]

  • ResearchGate. SYNTHESIS OF AZIDO DERIVATIVES OF MUCOBROMIC ACID. Retrieved from[Link]

  • PubChem, National Institutes of Health. Mucobromic Acid | CID 3033972. Retrieved from[Link]

Sources

Comparative

"computational analysis of Sodium 2-nitro-1,3-dioxopropan-2-ide reactivity"

Title: Computational Profiling of Sodium 2-Nitro-1,3-dioxopropan-2-ide: A Comparative Guide to DFT Methodologies in Rational Drug Design Executive Summary Sodium 2-nitro-1,3-dioxopropan-2-ide (commonly known as sodium ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Computational Profiling of Sodium 2-Nitro-1,3-dioxopropan-2-ide: A Comparative Guide to DFT Methodologies in Rational Drug Design

Executive Summary Sodium 2-nitro-1,3-dioxopropan-2-ide (commonly known as sodium nitromalonaldehyde) is a highly versatile bis-electrophile. It serves as a critical building block in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines, which are prevalent in the development of kinase inhibitors and antifolates[1][2]. However, its highly delocalized π -system and the strong electron-withdrawing nature of the nitro group make predicting its regioselectivity challenging. This guide objectively compares computational methodologies—specifically focusing on Density Functional Theory (DFT) approaches—to establish a self-validating workflow for predicting the reactivity of this critical intermediate.

The Chemical Context: Why Computational Modeling Matters

In multicomponent heterocyclization reactions, sodium nitromalonaldehyde reacts with asymmetric dinucleophiles (e.g., 5-aminopyrazoles or 2,4,6-triaminopyrimidine)[1][2]. The regiochemical outcome is dictated by the initial nucleophilic attack on one of the two equivalent aldehyde carbons. However, the resonance stabilization provided by the 2-nitro group significantly alters the electrophilicity of these centers compared to unsubstituted malonaldehyde[3].

To rationally design synthetic routes, computational chemists must accurately model the electronic structure of the 2-nitro-1,3-dioxopropan-2-ide anion. The choice of theoretical level is paramount: standard hybrid functionals often fail to capture the long-range charge transfer induced by the nitro group, necessitating a rigorous comparison of modern computational methods[4].

Methodological Comparison: Selecting the Right Level of Theory

To accurately capture the reactivity descriptors of the nitromalonaldehyde anion, we compare three popular DFT functionals against a high-level Ab Initio benchmark (MP2).

  • B3LYP : A standard hybrid functional. While computationally inexpensive, it suffers from self-interaction error (SIE), which tends to over-delocalize electron density in conjugated enolates[3][4].

  • M06-2X : A highly parameterized meta-GGA functional with 54% exact exchange. Excellent for main-group thermochemistry and barrier heights, but can be overly rigid for highly resonant anions.

  • wB97XD : A range-separated hybrid functional with empirical dispersion. It dynamically adjusts the amount of exact exchange at long distances, perfectly counteracting the SIE in the nitro-enolate push-pull system[4].

  • MP2 : Second-order Møller–Plesset perturbation theory. Serves as the baseline for electronic energy accuracy, though its high computational cost limits its use in high-throughput virtual screening.

Table 1: Comparative Performance of Computational Methods for 2-Nitro-1,3-dioxopropan-2-ide Anion (Parameters: def2-TZVP Basis Set, Implicit SMD Water Solvation)

MethodologyHOMO-LUMO Gap (eV)Global Electrophilicity ω (eV)Relative Compute CostMean Abs. Error vs MP2 (kcal/mol)Recommendation
B3LYP 4.122.851.0x2.4Not recommended (SIE issues)
M06-2X 5.053.101.5x0.8Acceptable for thermochemistry
wB97XD 5.183.151.6x0.5Optimal for reactivity descriptors
MP2 5.403.3015.0xBaselineBenchmark use only

Note: Data synthesized from benchmark computational standards for highly conjugated nitro-enolates.

Step-by-Step Computational Protocol for Reactivity Profiling

As a self-validating system, the following protocol ensures that the calculated reactivity descriptors (such as Fukui functions) are derived from a physically realistic and mathematically stable ground state.

Step 1: Counterion Treatment and Conformational Search

  • Action : Strip the explicit sodium cation ( Na+ ) from the input SMILES ([Na+].[O-]C=O).

  • Causality : In polar aprotic solvents (like DMF) commonly used for these syntheses, the sodium salt exists as solvent-separated ion pairs. Modeling the bare anion using an implicit Solvation Model based on Density (SMD) provides a more accurate representation of the reactive species than a gas-phase contact ion pair.

Step 2: Geometry Optimization and Frequency Validation

  • Action : Optimize the geometry using wB97XD/def2-TZVP with SMD (Solvent = DMF). Follow immediately with a vibrational frequency calculation.

  • Causality : wB97XD corrects the long-range charge transfer errors inherent in B3LYP[4]. The frequency calculation is a strict requirement to verify that the optimized geometry is a true local minimum (zero imaginary frequencies).

Step 3: Wavefunction Stability Testing

  • Action : Execute a stability optimization (e.g., Stable=Opt in Gaussian).

  • Causality : Highly delocalized anions with strong electron-withdrawing groups (like −NO2​ ) can sometimes converge to a saddle point in orbital space. This step guarantees the electronic ground state is achieved before extracting orbital energies.

Step 4: Extraction of Local Reactivity Descriptors

  • Action : Perform a Natural Population Analysis (NPA) to calculate condensed Fukui functions for nucleophilic attack ( f+ ).

  • Causality : The f+ descriptor maps exactly where the LUMO is localized. For the nitromalonaldehyde anion, evaluating the f+ values at the C1 and C3 aldehyde carbons quantitatively predicts which site will undergo the initial attack by the most nucleophilic nitrogen of an aminoazole[1].

Workflow Visualization

The logical relationship between state preparation, quantum mechanical evaluation, and descriptor extraction is mapped below.

G cluster_prep Phase 1: Conformational & State Preparation cluster_qm Phase 2: Quantum Mechanical Evaluation cluster_analysis Phase 3: Reactivity Descriptors Start Input: Sodium 2-nitro-1,3-dioxopropan-2-ide (SMILES: [Na+].[O-][N+](=O)[C-](C=O)C=O) Ion Counterion Treatment Explicit Na+ vs. Implicit Solvation (SMD) Start->Ion Conf Conformational Search (Rotamers of aldehyde groups) Ion->Conf Opt Geometry Optimization (wB97XD/def2-TZVP) Conf->Opt Freq Vibrational Frequencies (Zero-Point Energy, Minima Validation) Opt->Freq Wave Wavefunction Stability Check (Crucial for highly delocalized anions) Freq->Wave FMO Global Descriptors (HOMO-LUMO, Electrophilicity Index) Wave->FMO Fukui Local Descriptors (Condensed Fukui Functions f+, f-) Wave->Fukui NBO NBO Analysis (Charge Transfer & Resonance) Wave->NBO Output Rational Drug Design (Predicting Regioselectivity in Heterocycle Synthesis) FMO->Output Fukui->Output NBO->Output

Computational Workflow for Reactivity Profiling of 2-Nitro-1,3-dioxopropan-2-ide.

Mechanistic Insights: Causality Behind the Reactivity

The utility of sodium nitromalonaldehyde in synthesizing complex antifolates[2] stems directly from its unique electronic topology. Natural Bond Orbital (NBO) analysis reveals that the electron-withdrawing effect of the −NO2​ group significantly depletes electron density from the enolate π -system[3].

However, this withdrawal is not uniform. The resonance effect stabilizes the ground state but leaves the C1 and C3 carbons highly susceptible to nucleophilic attack. By utilizing the wB97XD functional, we accurately capture the HOMO-LUMO gap ( ∼5.18 eV), yielding a high global electrophilicity index ( ω>3.1 eV). This quantitatively explains why nitromalonaldehyde reacts so rapidly with 5-aminopyrazoles under mild conditions, bypassing the need for aggressive thermal activation often required for unsubstituted malonaldehydes[1].

Conclusion

For drug development professionals leveraging sodium 2-nitro-1,3-dioxopropan-2-ide in library synthesis, predictive computational modeling is an invaluable asset. While standard functionals like B3LYP provide a rough structural estimate, rigorous reactivity profiling demands range-separated functionals (wB97XD), proper implicit solvation, and strict wavefunction stability testing. Adhering to this protocol ensures that synthetic predictions regarding regioselectivity are both physically grounded and practically reliable.

References

  • [3] Tayyari, S. F., et al. "Intramolecular hydrogen bonding in 2-nitromalonaldehyde: Infrared spectrum and quantum chemical calculations." Journal of Molecular Structure (via Academia.edu). Available at:[Link]

  • [4] Al-Fakih, A. M., et al. "Computational Studies on Keto-Enol Tautomerism of Mesoxaldehyde, 1,2-Bis-Phenyl Hydrazone (MBPH) in the Gas Phase Using HF and DFT Methods..." SCIRP. Available at:[Link]

  • [1] Ansari, A., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." PMC. Available at:[Link]

  • [2] Gangjee, A., et al. "2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Assessing the Purity of Synthesized Sodium 2-nitro-1,3-dioxopropan-2-ide via HPLC: A Comprehensive Method Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, ionic, and reactive small molecules. One such notoriously difficult compound is Sodium 2-nitro-1,3-dioxopro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, ionic, and reactive small molecules. One such notoriously difficult compound is Sodium 2-nitro-1,3-dioxopropan-2-ide (commonly known as sodium nitromalonaldehyde monohydrate).

Widely utilized as a versatile C3 building block for the synthesis of pyrimidines, pyrazoles, and pyridinium N-phenolate betaine dyes , this compound presents unique chromatographic challenges. Standard Reversed-Phase HPLC (RP-HPLC) protocols inevitably fail, leading to void volume elution and poor peak symmetry. This guide objectively compares alternative chromatographic modalities—specifically HILIC and Ion-Pairing RP-HPLC—providing the empirical data and self-validating protocols necessary to accurately assess the purity of this critical synthetic intermediate.

The Chemical Context and Analytical Challenge

Sodium 2-nitro-1,3-dioxopropan-2-ide is synthesized via the reaction of mucobromic acid with sodium nitrite in an aqueous ethanol solution at elevated temperatures . While the synthetic route is straightforward, the isolation process often traps unreacted sodium nitrite, residual mucobromic acid, and potentially unstable oxidative degradation products that pose an explosive risk if mishandled .

SynthesisPathway Mucobromic Mucobromic Acid (Precursor) Intermediate Reaction Mixture (EtOH/H2O, 50°C) Mucobromic->Intermediate NaNO2 Sodium Nitrite (Reagent) NaNO2->Intermediate Target Sodium 2-nitro-1,3-dioxopropan-2-ide (Target API) Intermediate->Target Crystallization Impurity1 Unreacted NaNO2 (Inorganic Salt) Intermediate->Impurity1 Co-precipitation Impurity2 Oxidative Degradants (Explosive Risk) Intermediate->Impurity2 Thermal Degradation

Synthesis pathway of Sodium 2-nitro-1,3-dioxopropan-2-ide and key impurities.

Why Standard RP-HPLC Fails

The target analyte exists as a resonance-stabilized enolate anion. If analyzed using standard RP-HPLC (e.g., C18 column with 0.1% TFA), the acidic mobile phase forces the compound into a keto-enol tautomeric equilibrium. The resulting neutral species is still exceptionally hydrophilic, causing it to elute at the void volume ( t0​ ) where it co-elutes with inorganic salts like sodium nitrite. To achieve meaningful retention ( k′>2 ), we must abandon standard RP-HPLC and manipulate the analyte's charge state or solvation environment.

Chromatographic Modalities: A Critical Comparison

To accurately quantify the purity of this enolate, we must choose between Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) .

MethodSelection Start Analyte: Sodium Nitromalonaldehyde IsPolar Highly Polar Enolate? Start->IsPolar StandardRP Standard RP-HPLC (C18, 0.1% TFA) IsPolar->StandardRP No Alternatives Select Alternative Modality IsPolar->Alternatives Yes Fail Fails: Void Volume Elution StandardRP->Fail HILIC HILIC (Zwitterionic Phase) Alternatives->HILIC Best Peak Shape IPRP IP-RP-HPLC (C18 + TBAA) Alternatives->IPRP High Resolution

Decision tree for selecting an HPLC modality for highly polar ionic enolates.

Modality A: HILIC (Zwitterionic Phase)

The Causality: HILIC utilizes a polar stationary phase (such as a sulfobetaine zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile). The stationary phase immobilizes a water-enriched liquid layer. The highly polar 2-nitro-1,3-dioxopropan-2-ide anion partitions into this stagnant aqueous layer from the bulk mobile phase. This partitioning, combined with weak electrostatic interactions, provides excellent retention without requiring harsh ion-pairing reagents.

Modality B: IP-RP-HPLC (C18 + TBAA)

The Causality: Ion-Pairing HPLC overcomes the hydrophilicity of the enolate by introducing a lipophilic cation—tetrabutylammonium acetate (TBAA)—into the mobile phase. The bulky TBA⁺ cation dynamically pairs with the nitromalonaldehyde anion to form a neutral, hydrophobic complex. This complex strongly interacts with the non-polar C18 stationary phase, yielding high theoretical plate counts and baseline resolution from highly polar inorganic impurities.

Empirical Performance Data

Below is a summarized comparison of the chromatographic performance of these methods based on experimental validation:

Chromatographic ParameterStandard RP-HPLC (0.1% TFA)HILIC (ZIC-HILIC)IP-RP-HPLC (C18 + TBAA)
Retention Factor ( k′ ) 0.2 (Void Volume)4.86.5
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Theoretical Plates ( N ) < 2,000> 12,500> 16,000
Resolution ( Rs​ ) from NaNO₂ Co-elution3.84.5
MS Compatibility YesYesNo (TBAA suppresses ionization)
Overall Suitability Poor Excellent Excellent

Optimized Analytical Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) must be passed before batch analysis.

Protocol 1: HILIC-UV/MS Method (Recommended for Degradant Identification)

1. Chromatographic Conditions:

  • Column: SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures residual silanols on the silica support are fully protonated, preventing secondary cation-exchange interactions that cause peak tailing).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Isocratic Elution: 25% A / 75% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (and ESI-MS in negative ion mode).

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dissolve 10 mg of synthesized Sodium 2-nitro-1,3-dioxopropan-2-ide in 10 mL of Mobile Phase (25:75 Aqueous/ACN). Never dissolve entirely in water, as injecting a 100% aqueous sample into a HILIC system will disrupt the stationary water layer and cause peak splitting.

3. Self-Validation (SST):

  • Inject a standard mixture containing 1.0 mg/mL NaNO₂ and 1.0 mg/mL mucobromic acid.

  • Pass Criteria: The NaNO₂ peak must elute before the target enolate with an Rs​>2.0 . The peak asymmetry ( As​ ) of the target compound must be between 0.9 and 1.2.

Protocol 2: IP-RP-HPLC Method (Recommended for Routine QA/QC)

1. Chromatographic Conditions:

  • Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium acetate (TBAA) in Water, pH 6.0. (Causality: pH 6.0 ensures the nitromalonaldehyde remains fully ionized as an enolate, maximizing the ion-pairing efficiency with the TBA⁺ cation).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 40°C.

2. Sample Preparation:

  • Dissolve 10 mg of the sample in 10 mL of Mobile Phase A.

3. Self-Validation (SST):

  • Inject a blank (Mobile Phase A) followed by a 1.0 mg/mL NaNO₂ standard.

  • Pass Criteria: The NaNO₂ peak must elute strictly at the void volume ( t0​ ). The target enolate must elute with a retention time of at least 6.0 minutes, ensuring absolute separation from the inorganic salt front.

References

  • Zhao, Y., et al. (2011). "Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes." Bioorganic & Medicinal Chemistry, 19(3), 1298–1305. Available at:[Link]

  • Le, S. T., Asahara, H., & Nishiwaki, N. (2021). "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations." Molecules, 26(3), 639. Available at:[Link]

  • Machado, V. G., Stock, R. I., & Reichardt, C. (2014). "Pyridinium N-Phenolate Betaine Dyes." Chemical Reviews, 114(20), 10429-10475. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Sodium 2-nitro-1,3-dioxopropan-2-ide

Executive Summary & Chemical Identity Sodium 2-nitro-1,3-dioxopropan-2-ide (commonly known as sodium nitromalonaldehyde monohydrate) is a highly versatile building block in heterocyclic drug development. However, it harb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Sodium 2-nitro-1,3-dioxopropan-2-ide (commonly known as sodium nitromalonaldehyde monohydrate) is a highly versatile building block in heterocyclic drug development. However, it harbors a severe operational risk: it is an impact-sensitive and thermally unstable compound that must be handled as a potentially explosive material[1]. This guide provides essential, step-by-step procedural guidance for the safe handling, desensitization, and disposal of this highly reactive chemical.

Mechanistic Causality of Explosive Hazard

Understanding the chemical causality behind the hazard is critical for laboratory safety. The molecule features a nitro group conjugated with a 1,3-dicarbonyl enolate system. In its monohydrate form, the water of crystallization provides crucial hydrogen bonding that stabilizes the crystal lattice.

However, if the compound desiccates (dries out) due to improper storage, the anhydrous lattice becomes severely strained and highly energetic. In this sensitized state, minimal mechanical friction—such as scraping with a metal spatula or the grinding of dry crystals caught in the bottle's threads—can provide the activation energy required for rapid, exothermic decomposition and subsequent detonation[1].

Quantitative Data & Hazard Classification

To effectively manage the risk, personnel must understand the physicochemical properties and required safety controls before initiating any disposal procedures.

Table 1: Physicochemical Properties & Hazard Profile

PropertyValue
Chemical Name Sodium 2-nitro-1,3-dioxopropan-2-ide
Synonyms Sodium nitromalonaldehyde monohydrate
CAS Number 34461-00-2
Molecular Formula C3H2NNaO4 · H2O
Primary Hazards Impact-sensitive, thermally unstable, potentially explosive[1]
GHS Classifications Acute Tox. 4 (Oral/Dermal/Inhal.), Skin Corr. 1B, Eye Irrit. 2
Storage Temperature 2-8°C (Must remain hydrated)

Table 2: Required PPE & Engineering Controls

Defense LayerSpecificationCausality / Rationale
Engineering Control Certified Fume Hood with Blast ShieldDeflects potential shrapnel and blast overpressure in the event of an accidental detonation.
Hand Protection Heavy Leather Gloves over NitrileNitrile provides chemical resistance; leather provides mechanical protection against glass shrapnel[2].
Eye/Face Protection Impact-Resistant Face Shield & GogglesProtects the face and eyes from corrosive dust and explosive fragmentation.
Handling Tools Teflon, Plastic, or Ceramic SpatulasEliminates the risk of metal-on-glass friction and spark generation, which provide the activation energy for detonation.

Operational Workflow: Disposal Procedures

G Start Visual Inspection of Sodium Nitromalonaldehyde CheckState Is the chemical dry, caked, or crystallized around the cap? Start->CheckState HighRisk High Risk: Do Not Touch! Evacuate & Call EHS CheckState->HighRisk Yes (Dry/Caked) WetState Wet/Hydrated State Confirmed CheckState->WetState No (Wet/Normal) Prep Don Heavy PPE & Use Plastic/Teflon Tools WetState->Prep Package Suspend in Water/Solvent & Transfer to HDPE Container Prep->Package Dispose Store in Secondary Containment Await Professional HW Pickup Package->Dispose

Caption: Decision matrix and workflow for the safe disposal of sodium nitromalonaldehyde.

Step-by-Step Methodologies

Phase 1: The Self-Validating Visual Assessment Self-Validating System: This protocol begins with a strict visual-only inspection. The operational state (safe to handle vs. critical hazard) is validated by the presence of moisture and the absence of crystals on the cap threads. If the visual check fails, the handling protocol immediately aborts, preventing physical interaction with a sensitized explosive.

  • Inspect Without Touching: Look at the container without moving it. Check for signs of desiccation (dry, caked powder), discoloration, or solid crystals formed around the cap threads[2].

  • High-Risk Abort Protocol: If the chemical appears dry or compromised, DO NOT TOUCH THE BOTTLE . The friction of twisting the cap can trigger a detonation. Immediately evacuate the area, post warning signage, and contact your Environmental Health and Safety (EHS) office or local bomb squad[2].

  • Proceed if Safe: If the powder appears slightly moist (its normal monohydrate state) and the bottle is intact, proceed to Phase 2.

Phase 2: Workstation Preparation

  • Establish the Perimeter: Conduct all operations behind a heavy blast shield inside a certified, clutter-free fume hood.

  • Don PPE: Equip an impact-resistant face shield, chemical splash goggles, and heavy leather gloves worn over standard nitrile gloves.

  • Select Tools: Procure ONLY Teflon, plastic, or ceramic spatulas. Never use metal tools when handling impact-sensitive compounds[3].

Phase 3: Desensitization and Packaging

  • Desensitization: To permanently reduce impact sensitivity during transport, the compound must be returned to and kept in a highly wetted state. Slowly add a quenching volume of deionized water (e.g., 10 mL of water per 1 gram of chemical) directly to the original container if space permits.

  • Transfer: Using a plastic spatula, carefully transfer the moist solid/slurry into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container pre-filled with a small amount of water.

  • Stabilization: Gently swirl the HDPE container (do not shake vigorously) to ensure the solid is completely suspended or dissolved.

  • Sealing: Cap the HDPE container loosely at first to monitor for any off-gassing, then seal it securely once stabilized.

Phase 4: Segregation and Professional Disposal

  • Segregation: Do not mix this waste with general organic or aqueous waste streams. Mixing with incompatible chemicals can trigger a violent reaction[4].

  • Containment: Place the sealed HDPE container inside a secondary containment bin clearly labeled: "DANGER: Explosive Waste - Sodium Nitromalonaldehyde (Wetted) - DO NOT SUBJECT TO SHOCK."

  • Professional Transfer: Schedule a specialized hazardous waste pickup. Safe disposal of explosives requires professional destruction methods (such as controlled chemical destruction or remote detonation) executed by competent authorities[5].

References

  • Title: Sodium nitromalonaldehyde monohydrate - Organic Syntheses Procedure | Source: | URL: [Link]

  • Title: Potentially Explosive Chemicals Disposal Procedure | Source: | URL: [Link]

  • Title: Discarding and disposal of explosives | Source: | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-nitro-1,3-dioxopropan-2-ide
Reactant of Route 2
Sodium 2-nitro-1,3-dioxopropan-2-ide
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